Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKQBGRJBKOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381800 | |
| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167279-18-7 | |
| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a substituted thiophene of interest in medicinal chemistry and materials science. Thiophene derivatives are significant scaffolds in drug discovery, often serving as bioisosteres for phenyl rings and contributing to a wide range of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in drug design.[4][5] This document details a synthetic approach based on the well-established Gewald aminothiophene synthesis, followed by subsequent functional group transformations. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure the synthesis of the target compound with high purity.
Strategic Approach to Synthesis
The construction of the polysubstituted thiophene ring is the central challenge in synthesizing this compound. Several methods exist for thiophene synthesis, including the Paal-Knorr, Fiesselmann, and Hinsberg syntheses.[] However, for the specific substitution pattern of the target molecule, a modified Gewald reaction pathway presents a highly efficient and convergent approach.
The Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[7][8] Our strategy will adapt this principle by first constructing a related 2-aminothiophene precursor, which is then further modified to achieve the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow.
This multi-step approach is advantageous as it utilizes readily available starting materials and proceeds through well-understood reaction mechanisms, allowing for reliable execution and scalability.
Mechanistic Insights
2.1. The Gewald Reaction
The initial step, the Gewald reaction, is a cornerstone of this synthesis. The reaction mechanism, while not fully elucidated in all cases, is generally understood to proceed through the following key steps:[7]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-diketone (4,4,4-trifluoro-1-phenylbutane-1,3-dione) and the active methylene compound (ethyl cyanoacetate). This forms an α,β-unsaturated cyanoester intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, acting as an electrophile, is added to the enolate of the Knoevenagel product. The exact mechanism of this addition is still debated.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.
The choice of a hindered secondary amine like morpholine as the base is critical. It effectively catalyzes the initial condensation while minimizing side reactions.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are irritants and may be harmful if ingested or inhaled.
3.1. Reagents and Equipment
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 326-06-7 | 216.16 g/mol | 10 mmol |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 g/mol | 10 mmol |
| Elemental Sulfur | 7704-34-9 | 32.07 g/mol | 11 mmol |
| Morpholine | 110-91-8 | 87.12 g/mol | 20 mmol |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | 50 mL |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 12 mmol |
| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 g/mol | As needed |
| Copper(I) Bromide | 7787-70-4 | 143.45 g/mol | 12 mmol |
| Zinc Dust | 7440-66-6 | 65.38 g/mol | 20 mmol |
| Acetic Acid | 64-17-5 | 60.05 g/mol | 30 mL |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
3.2. Step-by-Step Procedure
Part 1: Synthesis of Ethyl 2-amino-4-phenyl-5-(trifluoromethyl)thiophene-3-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol) in ethanol (50 mL).
-
Stir the mixture to ensure homogeneity.
-
Slowly add morpholine (20 mmol) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield the desired 2-aminothiophene intermediate.
Part 2: Synthesis of Ethyl 2-bromo-4-phenyl-5-(trifluoromethyl)thiophene-3-carboxylate
-
In a 100 mL flask, dissolve the 2-aminothiophene intermediate (8 mmol) in a mixture of acetic acid and hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (12 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (12 mmol) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude bromo-thiophene intermediate, which can be purified by column chromatography.
Part 3: Synthesis of this compound
-
Dissolve the bromo-thiophene intermediate (5 mmol) in acetic acid (30 mL) in a 100 mL round-bottom flask.
-
Add zinc dust (20 mmol) portion-wise to the solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Pour the filtrate into a large volume of water and extract with a suitable organic solvent.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the ethyl ester group, the phenyl group, and the thiophene ring proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence of the trifluoromethyl group. A singlet is expected.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS). The expected exact mass is approximately 300.0432 g/mol .[9]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the ester carbonyl (C=O) stretch.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Expected Physicochemical Properties: [9]
-
Molecular Formula: C₁₄H₁₁F₃O₂S
-
Molecular Weight: 300.30 g/mol
-
Boiling Point: ~361°C at 760 mmHg
-
Flash Point: ~172.1°C
Conclusion
The synthetic route detailed in this guide, leveraging a modified Gewald reaction followed by functional group manipulations, provides a reliable and well-documented pathway for the preparation of this compound. By understanding the underlying mechanisms and adhering to the detailed experimental protocol, researchers can confidently synthesize this valuable fluorinated heterocyclic compound for applications in drug discovery and materials science. The described characterization methods are essential for validating the successful synthesis and ensuring the purity of the final product.
References
-
3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis of trifluoromethylated thiophene derivatives . ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
-
This compound . LookChem. Available at: [Link]
-
Gewald reaction . Wikipedia. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene . PMC - PubMed Central. Available at: [Link]
-
Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery . PubMed. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Semantic Scholar. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. Available at: [Link]
-
Gewald Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Publishing. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . NIH. Available at: [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. This compound|lookchem [lookchem.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale Behind the Spectroscopic Investigation
In the landscape of modern medicinal chemistry and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties. The title compound, Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, is a multifaceted molecule that combines the structural features of a thiophene core, a phenyl substituent, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety. This intricate combination of functional groups necessitates a thorough spectroscopic characterization to unambiguously confirm its structure and purity, which are critical prerequisites for its application in drug discovery and materials development. This guide, therefore, provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies to acquire them, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound is presented below. Understanding the arrangement of the atoms and functional groups is fundamental to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
A. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~7.8 | Singlet | 1H | Thiophene proton (H-3) |
| ~4.4 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |
| ~1.4 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |
Causality Behind Predicted Shifts:
-
Phenyl Protons (Multiplet, ~7.6 - 7.4 ppm): The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts will depend on the rotational orientation of the phenyl ring relative to the thiophene core.
-
Thiophene Proton (Singlet, ~7.8 ppm): The lone proton on the thiophene ring at position 3 is expected to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the aromatic ring current and the adjacent electron-withdrawing carboxylate group.
-
Ethyl Ester Protons (Quartet, ~4.4 ppm and Triplet, ~1.4 ppm): The methylene (-OCH₂-) protons of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a downfield quartet. These protons are coupled to the three methyl (-CH₃) protons, which appear as an upfield triplet.
B. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of the trifluoromethyl group will introduce characteristic C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | Carbonyl carbon of the ester (C=O) |
| ~145 - 125 | Aromatic carbons of the thiophene and phenyl rings |
| ~123 (quartet, ¹JCF ≈ 270 Hz) | Trifluoromethyl carbon (-CF₃) |
| ~62 | Methylene carbon of the ethyl ester (-OCH₂CH₃) |
| ~14 | Methyl carbon of the ethyl ester (-OCH₂CH₃) |
Expert Insights on ¹³C NMR:
-
The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
The carbon atoms of the thiophene and phenyl rings will appear in the aromatic region, and their specific assignments can be determined using advanced 2D NMR techniques like HSQC and HMBC.
Figure 2: Predicted NMR assignments for this compound.
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the ester, the trifluoromethyl group, and the aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1720 | C=O stretch | Ethyl ester |
| ~1300 - 1100 | C-F stretches | Trifluoromethyl |
| ~1600, ~1450 | C=C stretches | Aromatic rings (Thiophene and Phenyl) |
| ~1250 | C-O stretch | Ester |
| ~850 - 750 | C-H bending (out-of-plane) | Aromatic rings |
| ~700 | C-S stretch | Thiophene |
Trustworthiness of IR Data: The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester. The strong bands in the 1300-1100 cm⁻¹ region are highly characteristic of the C-F bonds in the trifluoromethyl group.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
-
Expected Molecular Ion (M⁺): For C₁₄H₁₁F₃O₂S, the expected exact mass of the molecular ion is 316.0432. A high-resolution mass spectrometer (HRMS) should be used to confirm this value.
-
Predicted Fragmentation Pattern:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 271.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃) to give a fragment at m/z 243.
-
Fragmentation of the thiophene ring.
-
Figure 3: Predicted major fragmentation pathways in mass spectrometry.
IV. Experimental Protocols: A Self-Validating System
To obtain high-quality spectroscopic data, the following protocols are recommended.
A. Sample Preparation
-
Purity: Ensure the sample is of high purity (>98%), as impurities will complicate the spectra. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: For NMR, use a deuterated solvent that dissolves the compound well, such as deuterated chloroform (CDCl₃). For IR, the sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.
B. Acquiring the Spectra
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum on the same instrument.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the assignments.
-
-
IR Spectroscopy:
-
If the sample is a solid, mix a small amount with dry KBr powder and press it into a thin pellet.
-
If the sample is an oil, place a drop between two salt plates.
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL).
-
Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
-
V. Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. The predicted data in this guide, based on the analysis of analogous structures and fundamental spectroscopic principles, provides a reliable roadmap for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the cornerstone of scientific integrity in drug development and materials science.
References
-
General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
URL: [Link]
-
Spectroscopic Data of Related Thiophene Compounds
- Title: Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
- Source: Physics @ Manasagangotri
-
URL: [Link]
-
Mass Spectrometry of Organic Compounds
- Title: Interpret
- Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
-
URL: [Link]
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Infrared Spectroscopy of Organic Molecules
- Title: Introduction to Spectroscopy
- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
URL: [Link]
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Prepared by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds containing fluorine moieties are of paramount importance. The trifluoromethyl group, in particular, is a key structural motif used to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate stands as a representative of this critical class of molecules. Its rigid thiophene core, decorated with a phenyl ring, an ethyl ester, and a trifluoromethyl group, presents a unique and informative case for structural elucidation.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document is designed for researchers and drug development professionals, offering insights into the causal relationships between the molecule's structure and its spectral output. We will explore the rationale behind experimental choices and interpret the resulting data to build a self-validating, authoritative characterization of the title compound.
Molecular Structure and Spectroscopic Overview
The structural confirmation of a synthesized molecule is the bedrock of chemical research. For this compound, a multi-technique approach is essential for unambiguous characterization. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides a detailed map of the covalent framework and the electronic environment of each atom, while mass spectrometry reveals the molecule's exact mass and offers clues to its stability and fragmentation pathways under energetic conditions.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity, stereochemistry, and electronic environment of atoms within the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[3][4] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex aromatic regions.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: This nucleus has a low natural abundance, requiring a greater number of scans. A proton-decoupled experiment (e.g., zgpg30) is standard, yielding singlets for each unique carbon.
-
¹⁹F NMR: As ¹⁹F has 100% natural abundance and high sensitivity, spectra can be acquired rapidly.[5] A common external reference is CFCl₃ (δ = 0.00 ppm).
-
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides the most immediate structural information, detailing the number of different proton environments and their neighboring protons.
-
Aromatic Region (δ 7.2-8.0 ppm): This region is expected to contain signals for the five protons of the phenyl group and the single proton on the thiophene ring. The phenyl protons will likely appear as a complex multiplet due to overlapping signals. The thiophene proton at the C3 position is a key diagnostic signal. Lacking any adjacent protons, it is expected to appear as a sharp singlet .
-
Ethyl Ester Region (δ 1.4-4.5 ppm): This group gives rise to two characteristic signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, placing their signal downfield as a quartet (split by the three neighboring methyl protons, n+1=4). The terminal methyl protons (-CH₃) will appear further upfield as a triplet (split by the two neighboring methylene protons, n+1=3). A similar pattern is observed in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate.[6]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.9 | s | 1H | Thiophene CH | Singlet due to no adjacent protons; deshielded by ester. |
| ~ 7.4 - 7.6 | m | 5H | Phenyl H | Standard aromatic region for a monosubstituted benzene ring. |
| ~ 4.4 - 4.5 | q | 2H | -O-CH₂ -CH₃ | Deshielded by oxygen; split into a quartet by adjacent CH₃. |
| ~ 1.4 - 1.5 | t | 3H | -O-CH₂-CH₃ | Shielded aliphatic protons; split into a triplet by adjacent CH₂. |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a singlet, except for the carbon attached to the trifluoromethyl group.
-
Carbonyl Carbon (δ ~160 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (δ 120-150 ppm): The spectrum will show distinct signals for the carbons of the thiophene and phenyl rings. The substitution pattern breaks the symmetry of both rings, leading to the expectation of four unique signals for the thiophene carbons and four for the phenyl carbons (ipso, ortho, meta, para).
-
Trifluoromethylated Carbon (C-CF₃): The carbon directly bonded to the three fluorine atoms (C5 of the thiophene ring) will be visible. Crucially, its signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This is a definitive diagnostic feature for a CF₃ group.[6]
-
Ethyl Group Carbons (δ ~14, ~62 ppm): The -OCH₂- carbon appears around 62 ppm, while the terminal -CH₃ carbon is found in the upfield aliphatic region, around 14 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161 | C =O | Ester carbonyl carbon, highly deshielded. |
| 125 - 150 | Aromatic C | Multiple signals for thiophene and phenyl ring carbons. |
| ~ 123 (q, ¹JC-F ≈ 270 Hz) | Thiophene C -CF₃ | Carbon attached to CF₃, split into a quartet.[6] |
| ~ 120 (q, ²JC-F ≈ 35 Hz) | Thiophene C 4 | Carbon adjacent to C-CF₃, shows smaller two-bond coupling. |
| ~ 62 | -O-C H₂-CH₃ | Methylene carbon, deshielded by oxygen. |
| ~ 14 | -O-CH₂-C H₃ | Methyl carbon, shielded aliphatic region. |
¹⁹F NMR Spectral Analysis: The Fluorine Probe
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds. For this compound, the analysis is straightforward.
-
Trifluoromethyl Signal: The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, they will produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed in the range of -50 to -70 ppm relative to CFCl₃, which is characteristic of a CF₃ group attached to an aromatic system.[2][6]
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is suitable for this volatile and thermally stable compound.
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: An electron beam (typically 70 eV) bombards the molecule, causing ionization and fragmentation.
Interpretation of the Mass Spectrum
The analysis begins with identifying the molecular ion peak (M⁺•), which corresponds to the intact molecule minus one electron. For C₁₄H₁₁F₃O₂S, the exact mass is 300.04 g/mol .[7][8] The subsequent fragmentation pattern provides a fingerprint of the molecule's structure.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Identity |
| 300 | [C₁₄H₁₁F₃O₂S]⁺• | Molecular Ion (M⁺•) |
| 271 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 255 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 227 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |
| 185 | [C₇H₅F₃S]⁺• | Fragment from cleavage of the ester and phenyl groups |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation cascade is a logical process driven by the stability of the resulting ions and neutral species. The initial loss of the ethoxy radical (•OC₂H₅) is a common pathway for ethyl esters, leading to a stable acylium ion.
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Physical and chemical properties of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
An In-depth Technical Guide to Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Introduction: Strategic Importance in Medicinal Chemistry
Thiophene-based heterocycles are cornerstones in the architecture of modern pharmaceuticals, prized for their stability, ease of functionalization, and bioisosteric properties that allow them to mimic phenyl rings while offering unique electronic characteristics.[1][2][3][4] this compound emerges as a particularly compelling scaffold within this class. This guide provides a comprehensive analysis of its physical and chemical properties, offering insights into its characterization, synthesis, and strategic application in drug discovery.
The molecule's design is a deliberate convergence of three critical pharmacophoric elements:
-
The Thiophene Ring : A robust aromatic core that serves as a versatile and synthetically accessible framework.[4]
-
The Trifluoromethyl (CF₃) Group : A powerful electron-withdrawing substituent known to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating pharmacokinetic profiles.
-
The Phenyl Group : Offers a large, hydrophobic surface for potential π-stacking interactions with biological targets and provides a site for further synthetic modification.
-
The Ethyl Carboxylate Group : Acts as a key synthetic handle, readily converted to amides, carboxylic acids, or other functional groups to explore structure-activity relationships (SAR).
This guide will deconstruct the molecule's properties, providing the technical foundation necessary for its effective utilization in research and development programs.
Compound Identification and Molecular Structure
A precise understanding of the molecule's fundamental identity is the first step in its scientific evaluation.
-
Chemical Name: this compound
The structural arrangement of the constituent atoms dictates the entirety of the compound's properties and interactions.
Caption: Synthetic workflow for the target compound.
Causality Behind Experimental Choices: This synthetic strategy is a variation of the Gewald aminothiophene synthesis, a robust method for constructing highly substituted thiophenes. The use of sodium ethoxide (NaOEt) as a base is critical; it deprotonates the thiol of ethyl 2-sulfanylacetate, forming a potent nucleophile that attacks the chlorinated precursor, initiating the cyclization and aromatization cascade to yield the stable thiophene ring. [5]
Chemical Reactivity
The molecule's reactivity is a composite of its constituent functional groups, with the electron-withdrawing nature of the trifluoromethyl and carboxylate groups playing a dominant role.
-
Ester Hydrolysis (Saponification): The most synthetically valuable reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid (4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, CAS 208108-76-3). This is a foundational step for creating amide libraries, which are crucial for SAR studies in drug discovery. The reaction is typically performed under basic conditions (e.g., NaOH or LiOH) in a mixed aqueous/organic solvent system.
-
Thiophene Ring Reactivity: The thiophene ring is aromatic but significantly deactivated towards electrophilic aromatic substitution due to the two potent electron-withdrawing groups at the C2 and C5 positions. Any substitution would likely be directed to the C3 position, but harsh conditions would be required.
-
Trifluoromethyl Group: The C-F bonds are exceptionally strong, rendering the CF₃ group highly stable and chemically inert under most synthetic conditions. Its primary role is electronic modulation of the ring system.
Analytical Characterization Workflow
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the compound.
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An In-depth Technical Guide to the Structural Characteristics of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed technical analysis of the structural and physicochemical properties of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a molecule of significant interest in medicinal chemistry. While a definitive public crystal structure for this specific ethyl ester is not available, this document leverages the experimentally determined crystal structure of its immediate precursor, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, to offer robust, scientifically grounded insights into its molecular conformation, potential intermolecular interactions, and solid-state packing. The principles of crystallography and the known reactivity of related thiophene derivatives provide a strong foundation for the extrapolations and recommendations presented herein.
Thiophene-based scaffolds are a cornerstone in modern drug discovery, recognized for their versatile bioisosteric properties and ability to modulate physicochemical characteristics, thereby enhancing drug-receptor interactions and metabolic stability[1]. The incorporation of a trifluoromethyl group, as seen in the target molecule, is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.
Synthesis and Molecular Identity
This compound (CAS No. 167279-18-7) is a derivative of a 2-thiophenecarboxylic acid[2][3][4][5]. Its synthesis is predicated on the availability of its carboxylic acid precursor, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid[6][7]. The synthesis of this precursor involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with phosphorous oxychloride and methyl 2-mercaptoacetate[6][7]. The subsequent esterification to the ethyl ester is a standard organic transformation.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C14H11F3O2S |
| Molecular Weight | 300.301 g/mol |
| Boiling Point | 361°C at 760 mmHg |
| Flash Point | 172.1°C |
| Density | 1.293 g/cm³ |
| LogP | 4.61060 |
Data sourced from LookChem[2].
Crystallographic Analysis: A Proxy-Based Approach
Due to the absence of a publicly available crystal structure for this compound, this guide will utilize the detailed crystallographic data of its carboxylic acid precursor, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, as a highly relevant proxy[6][7]. The core molecular framework is identical, and the conformational behavior of the thiophene and phenyl rings is expected to be largely conserved.
Crystal Data for 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
The crystal structure of the carboxylic acid precursor was determined by single-crystal X-ray diffraction[6][7]. The key crystallographic parameters are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C12H7F3O2S | [6] |
| Crystal System | Triclinic | [6] |
| Space Group | P-1 | [6] |
| Unit Cell Dimensions | a = 11.092(2) Å, b = 12.928(2) Å, c = 14.071(2) Å | [6] |
| α = 114.708(2)°, β = 104.991(2)°, γ = 90.827(2)° | [6] | |
| Unit Cell Volume | 1753.2 ų | [6] |
| Molecules per Unit Cell (Z) | 6 | [6] |
Molecular Conformation and Geometry
The crystal structure of the carboxylic acid reveals three crystallographically independent molecules in the asymmetric unit[6][7]. While the bond lengths and angles are consistent across these molecules, notable conformational flexibility is observed in the dihedral angles between the phenyl and thiophene rings, with values of 43.10(8)°, 44.95(8)°, and 38.99(9)°[6][7]. This indicates a degree of rotational freedom around the C-C bond connecting the two rings. A similar conformational landscape is anticipated for the ethyl ester derivative.
The C-S bond distances within the thiophene ring range from 1.705(2) to 1.712(2) Å, and the C-S-C bond angles are approximately 90.5-90.7°[6]. These values are typical for substituted thiophenes and underscore the stability of the heterocyclic ring system[8].
Intermolecular Interactions and Crystal Packing
In the solid state, the carboxylic acid molecules form hydrogen-bonded dimers. Specifically, two of the independent molecules are linked via O-H···O hydrogen bonds to form an asymmetric dimer, while the third molecule forms a dimer with a symmetry-related molecule[6][7].
For the target molecule, this compound, these strong hydrogen-bonding interactions will be absent due to the replacement of the acidic proton with an ethyl group. Consequently, the crystal packing is expected to be governed by weaker intermolecular forces such as C-H···O interactions, C-H···π interactions, and potentially halogen bonding involving the fluorine atoms of the trifluoromethyl group. The overall packing efficiency may differ significantly from that of the carboxylic acid precursor.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to determine the crystal structure of this compound, the following generalized workflow for single-crystal X-ray diffraction is recommended.
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An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Thiophenes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic incorporation of the trifluoromethyl (CF3) group into the thiophene scaffold represents a powerful approach in modern medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We delve into the synergistic effects of the CF3 group and the thiophene ring, exploring how these structural motifs contribute to enhanced potency, metabolic stability, and target specificity. Key therapeutic areas, including oncology, inflammation, and infectious diseases, are discussed in detail, supported by mechanistic insights, quantitative data, and validated experimental protocols. This document serves as a critical resource for researchers aiming to leverage the unique properties of trifluoromethyl-substituted thiophenes in drug discovery and development.
Introduction: The Synergistic Role of Thiophene and Trifluoromethyl Groups in Drug Design
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its five-membered aromatic structure, containing a sulfur heteroatom, serves as a versatile scaffold that can act as a bioisosteric replacement for a phenyl ring.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the ring's planarity can be crucial for binding to targets like kinases.[1]
When combined with a trifluoromethyl (CF3) group, the therapeutic potential of the thiophene scaffold is significantly amplified. The CF3 group is a key substituent in modern drug design due to its profound effects on a molecule's physicochemical properties.[3] Its strong electron-withdrawing nature can alter the acidity of nearby functional groups, while its high lipophilicity can improve membrane permeability and bioavailability, including passage across the blood-brain barrier.[4] Furthermore, the CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a longer drug half-life.[3] This combination of a versatile heterocyclic core and a powerful modulating group has led to the development of potent and selective agents across multiple disease areas.[5][6]
Anticancer Activity of Trifluoromethyl-Substituted Thiophenes
The development of novel anticancer agents is a primary focus of research into trifluoromethyl-substituted thiophenes.[7][8] These compounds have been shown to target various critical pathways involved in cancer progression, with a particular emphasis on the inhibition of protein kinases.[9]
Mechanism: Targeting Kinase Signaling Pathways
A prominent mechanism of action for many anticancer trifluoromethyl-thiophene derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[12]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[12] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][13][14] Trifluoromethyl-substituted thiophenes have been designed to act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking these downstream signals and halting angiogenesis.[14]
Visualization: VEGFR-2 Signaling Pathway Inhibition
The following diagram illustrates the key signaling events downstream of VEGFR-2 activation and the point of inhibition by a representative trifluoromethyl-thiophene compound.
Quantitative Data: Comparative Anticancer Activity
The antiproliferative potential of novel trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives has been evaluated against various human cancer cell lines. The data highlights the structure-activity relationship (SAR) and the potency of these compounds.
| Compound ID | Structure (Core) | Cell Line | IC50 (µM) | Reference |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[13][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Varies | [5] |
| 1 | Thioxanthone Derivative | HeLa | 0.0878 | [16] |
| 2d | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | P. aeruginosa | 29.7 µg/mL | [17] |
Table 1: In vitro activity of selected trifluoromethyl-substituted thiophene derivatives.
Anti-inflammatory and Analgesic Properties
Thiophene derivatives are well-established anti-inflammatory agents, with several commercial drugs belonging to this class.[18] The incorporation of a trifluoromethyl group can further enhance this activity, often by improving selectivity for specific enzyme targets like Cyclooxygenase-2 (COX-2).[19]
Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[19] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[19] Selective inhibition of COX-2 is a key goal in developing safer anti-inflammatory drugs that minimize gastrointestinal side effects.[19] Trifluoromethyl-substituted thiophenes have been designed as selective COX-2 inhibitors, and some analogs of celecoxib, a known COX-2 inhibitor, have shown potent anti-inflammatory effects independent of COX-2 inhibition, suggesting more complex mechanisms.[19][20]
Quantitative Data: COX-2 Inhibition
Several studies have synthesized and evaluated thiophene derivatives for their COX inhibitory activity. The data below showcases the potency and selectivity of representative compounds.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | - | - | 15.44 | [20] |
| Compound 5b | >50 | 5.45 | 8.37 | [20] |
| Compound 21 | - | 0.67 | - | [18] |
Table 2: In vitro COX inhibitory activity of thiophene derivatives compared to Celecoxib.
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[21] Thiophene-based compounds, particularly those with trifluoromethyl substituents, have demonstrated promising activity against a range of bacterial and fungal pathogens.[22][23]
Mechanism: Disruption of Microbial Cell Processes
The antimicrobial mechanisms of trifluoromethyl-thiophenes can be varied. Some compounds have been shown to disrupt bacterial membrane permeability, leading to cell death.[24] Others may interfere with essential cellular processes. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share structural similarities, suggest that they may have targets that produce a global, disruptive effect on bacterial cell function rather than inhibiting a single macromolecular synthesis pathway.[21] This broad activity can be advantageous in overcoming resistance mechanisms.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The effectiveness of antimicrobial agents is typically measured by their Minimum Inhibitory Concentration (MIC). The following table presents the activity of novel thiophene derivatives against drug-resistant bacterial strains.
| Compound ID | Organism | MIC (mg/L) | Reference |
| Compound 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [24] |
| Compound 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [24] |
| Compound 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [24] |
| Compound 4 | Colistin-Resistant E. coli | 8 (MIC50) | [24] |
Table 3: Antimicrobial activity of thiophene derivatives against colistin-resistant Gram-negative bacteria.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of a representative trifluoromethyl-thiophene and its subsequent biological evaluation.
Synthesis of a Biologically Active Trifluoromethyl-Thiophene Derivative
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for synthesizing aryl-substituted thiophenes.[17][25][26]
Protocol: Synthesis of 4-(Aryl)-thiophene-2-carbaldehyde via Suzuki-Miyaura Coupling [17]
Causality: This protocol is chosen for its high efficiency, excellent functional group tolerance, and its demonstrated success in coupling various arylboronic acids to a thiophene core, a key step in creating a library of biologically active compounds.[17]
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid or pinacol ester (1.1 mmol), and potassium phosphate (K3PO4) (3.0 mmol) as the base.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). The aqueous component is crucial for the efficacy of the inorganic base.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%). This catalyst is highly effective for a broad range of Suzuki couplings.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylthiophene-2-carbaldehyde.
-
Validation: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Visualization: Synthesis Workflow Diagram
In Vitro Biological Assay: Cytotoxicity Evaluation using MTT Assay
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][27][28]
Protocol: MTT Cytotoxicity Assay [15][29][30]
Causality: This assay is selected for its reliability, reproducibility, and high-throughput compatibility. It provides a quantitative measure of a compound's effect on cell viability by measuring the activity of mitochondrial dehydrogenases, which are only active in living cells.[28]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A375) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted thiophene compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[28] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[29] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[28]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
Trifluoromethyl-substituted thiophenes represent a highly valuable and versatile class of compounds with demonstrated efficacy across a spectrum of therapeutic targets. Their potent anticancer, anti-inflammatory, and antimicrobial activities are well-documented and mechanistically supported. The synergy between the thiophene core and the trifluoromethyl group provides a robust platform for developing next-generation therapeutics with improved pharmacological profiles.
Future research should focus on expanding the chemical diversity of these scaffolds through innovative synthetic methodologies, including C-H activation and flow chemistry. A deeper exploration of their mechanisms of action, particularly for compounds exhibiting polypharmacology, will be crucial. Furthermore, leveraging computational modeling and machine learning can accelerate the design-synthesis-test cycle, leading to the rapid identification of lead candidates with optimized potency, selectivity, and ADMET properties. The continued investigation of trifluoromethyl-substituted thiophenes holds significant promise for addressing unmet medical needs in oncology, inflammatory disorders, and infectious diseases.
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Whitepaper: The Emergence of Thiophene Carboxylates as a Privileged Scaffold in Modern Drug Discovery
Abstract
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, has transitioned from a chemical curiosity to a cornerstone of medicinal chemistry.[1] Its unique bioisosteric relationship with the benzene ring allows it to modulate pharmacological profiles, often enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive exploration of the discovery, synthesis, and evolution of novel thiophene carboxylates. We will delve into the historical context of thiophene's discovery, detail key synthetic methodologies that have enabled the exploration of this chemical space, present case studies of impactful drugs, and provide detailed experimental protocols for the synthesis of key intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
The Serendipitous Discovery and Rise of a "Privileged" Scaffold
From Coal Tar Impurity to Chemical Mainstay
The history of thiophene begins with a classic tale of scientific observation. In 1882, Viktor Meyer, while performing the "indophenin test" for benzene, discovered that the characteristic blue color reaction failed with highly purified benzene.[1] He correctly deduced that an impurity in crude benzene was responsible for the color change.[1] Through meticulous work, Meyer isolated this sulfur-containing heterocycle and named it "thiophene," derived from the Greek words theion (sulfur) and phaino (to show).[1] This discovery not only introduced a new class of compounds but underscored the critical importance of purity in chemical analysis.
The Thiophene Advantage: A Bioisosteric Powerhouse
The true value of the thiophene ring in drug design lies in its role as a bioisostere of the phenyl group.[1][2] The substitution of a -CH=CH- group in benzene with a sulfur atom creates a heterocycle with a similar size and shape but with distinct electronic properties. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and allows for hydrogen bonding, which can improve solubility and target engagement compared to its carbocyclic analog.[2] This bioisosteric replacement has been a highly successful strategy in medicinal chemistry, leading to the development of numerous FDA-approved drugs across a vast range of therapeutic areas.[3][4] In fact, the thiophene moiety is ranked 4th among sulfur-containing functional groups in FDA-approved drugs over the last decade.[3][4]
Foundational Synthetic Methodologies for Thiophene Carboxylates
The ability to synthesize a diverse library of substituted thiophenes is paramount to exploring their therapeutic potential. Several classical and modern synthetic routes provide access to the thiophene core, with the Gewald Aminothiophene Synthesis and the Fiesselmann Thiophene Synthesis being particularly crucial for generating functionalized thiophene carboxylate precursors.
The Gewald Aminothiophene Synthesis
Reported by Karl Gewald in 1966, this multicomponent reaction is a highly efficient and versatile method for preparing 2-aminothiophenes.[5][6] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][7]
Causality of Experimental Choice: The Gewald reaction is often the method of choice due to its operational simplicity (a one-pot reaction), the ready availability of starting materials, and the mild reaction conditions.[8] It directly installs an amino group at the 2-position and a carboxylate (or other electron-withdrawing group) at the 3-position, providing a highly functionalized scaffold that is primed for further diversification. The 2-amino group is a versatile handle for constructing more complex molecules, such as fused heterocyclic systems or libraries of amides.
Generalized Reaction Scheme:
Caption: Generalized workflow for the Gewald Aminothiophene Synthesis.
-
Reagents:
-
Cyclohexanone (10.0 g, 0.102 mol)
-
Ethyl cyanoacetate (11.5 g, 0.102 mol)
-
Elemental sulfur (3.27 g, 0.102 g-atom)
-
Morpholine (8.9 g, 0.102 mol)
-
Ethanol (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, ethyl cyanoacetate, elemental sulfur, and 50 mL of ethanol.
-
With stirring, add morpholine dropwise to the mixture over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 2 hours.
-
After 2 hours, cool the mixture to room temperature. A precipitate should form.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 20 mL).
-
Dry the product in a vacuum oven to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
-
The Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this reaction provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9] The core transformation is the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[10]
Causality of Experimental Choice: The Fiesselmann synthesis is particularly valuable when the desired target is a 3-hydroxythiophene, a scaffold that is less directly accessible through other methods. The resulting 3-hydroxy-2-carboxylate can serve as a precursor for a variety of derivatives, including ethers, esters, and compounds for which the phenolic hydroxyl group is key for biological activity, for instance, as a hydrogen bond donor in a receptor active site.
Generalized Reaction Mechanism:
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An In-depth Technical Guide to Unlocking the Research Potential of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
This guide provides a comprehensive overview of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a molecule poised for significant scientific exploration. By dissecting its structural components and drawing on established principles in medicinal chemistry and materials science, we will illuminate promising avenues for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the intersection of organic synthesis and applied molecular science.
Core Molecular Analysis: A Foundation for Innovation
This compound is a polysubstituted thiophene with the CAS Number 167279-18-7.[1][2][3] Its molecular structure integrates several key functional groups that are hallmarks of advanced chemical design, each contributing to a unique physicochemical profile. A deeper understanding of these components is critical to appreciating the molecule's untapped potential.
| Property | Value | Source |
| Molecular Formula | C14H11F3O2S | [1][4] |
| Molecular Weight | 300.301 g/mol | [4] |
| Boiling Point | 361.0±42.0 °C (Predicted) | [1] |
| Density | 1.293±0.06 g/cm3 (Predicted) | [1] |
| LogP | 4.61060 | [4] |
The molecule's architecture is distinguished by:
-
A Thiophene Core: This five-membered sulfur-containing heterocycle is a "privileged scaffold" in medicinal chemistry, recognized for its diverse biological activities.[5] Thiophene and its derivatives are integral to numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6] In materials science, the thiophene ring is a fundamental building block for organic semiconductors due to its excellent charge transport capabilities.[7][8][9]
-
A Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone of modern drug design.[10][11] This highly electronegative and lipophilic moiety can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[12][13] Furthermore, it can improve membrane permeability and modulate binding affinity to biological targets through various non-covalent interactions.[10][12][13]
-
A Phenyl Group: The presence of a phenyl ring contributes to the molecule's overall lipophilicity and can engage in π-π stacking interactions within biological targets or in the solid-state packing of organic materials.
-
An Ethyl Carboxylate Group: This ester functional group provides a reactive handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the synthesis of a diverse library of derivatives.
This unique combination of functional groups suggests that this compound can be a versatile platform for the development of novel therapeutics and advanced materials.
Proposed Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs of this compound strongly suggest its potential as a scaffold for the development of novel therapeutic agents. Thiophene derivatives have shown a wide array of pharmacological activities, and the trifluoromethyl group is a well-established enhancer of drug-like properties.[14][15][16][17]
Anticancer Agent Development
Rationale: Many thiophene-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[5][14][15][18] The trifluoromethyl group can further enhance this activity by increasing cellular uptake and metabolic stability.
Proposed Research Workflow:
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An In-depth Technical Guide on the Stability and Degradation Profile of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the stability and degradation profile of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a compound of interest in pharmaceutical and materials science. By synthesizing foundational chemical principles with established analytical methodologies, this document outlines the intrinsic stability of the molecule and its likely degradation pathways under various stress conditions. It serves as a crucial resource for researchers, scientists, and drug development professionals, offering predictive insights and practical experimental protocols to ensure the compound's quality, safety, and efficacy throughout its lifecycle.
Introduction
This compound (EPhTFTC) is a substituted thiophene derivative featuring a trifluoromethyl group, a phenyl ring, and an ethyl ester moiety. Thiophene-containing compounds are significant in medicinal chemistry, often serving as key structural motifs in various therapeutic agents due to their wide range of biological activities.[1] The incorporation of a trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Understanding the stability and degradation profile of EPhTFTC is paramount for its development, as chemical instability can compromise its efficacy and potentially introduce toxic degradation products.
This guide details a systematic approach to evaluating the stability of EPhTFTC through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5] We will explore its susceptibility to hydrolysis, oxidation, and photolysis, propose degradation mechanisms, and provide robust analytical protocols for monitoring these changes.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of a molecule's physicochemical properties is essential to predict its stability.
| Property | Value | Significance |
| Molecular Formula | C₁₄H₁₁F₃O₂S | Provides the elemental composition.[6] |
| Molecular Weight | 300.30 g/mol | Essential for quantitative analysis.[6] |
| Boiling Point | 361.0±42.0 °C | Indicates low volatility under standard conditions.[7] |
| LogP | 4.61 | Suggests high lipophilicity and low aqueous solubility.[6] |
| Storage Temp. | 2-8°C | Recommended storage condition to maintain stability.[6][7] |
The core structure of EPhTFTC contains several functional groups that dictate its chemical behavior:
-
Thiophene Ring: Generally aromatic and stable, but the sulfur atom can be susceptible to oxidation to form sulfoxides or sulfones.[8][9][10][11][12] Electron-withdrawing groups, such as the trifluoromethyl group on EPhTFTC, can decrease the thiophene ring's reactivity towards singlet oxygen oxidation.[13]
-
Ethyl Ester Group: This is the most probable site of hydrolytic degradation. Esters are susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[14][15][16][17] The rate of hydrolysis is often pH-dependent, with maximum stability typically observed in the pH range of 3-6.[18]
-
Trifluoromethyl Group: The CF₃ group is known for its high chemical and metabolic stability due to the strong C-F bonds.[2][19] It is generally resistant to chemical, thermal, and photochemical degradation.[2]
-
Phenyl Group: The phenyl ring is generally stable but can undergo electrophilic substitution under harsh conditions, which are not typically encountered in standard stability testing.
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is crucial for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4][5][20][21] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be observed under long-term storage conditions.[22]
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on EPhTFTC.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of EPhTFTC in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v). Poor solubility in purely aqueous media is expected due to the high LogP.[6]
1. Acidic Hydrolysis:
-
Objective: To assess susceptibility to acid-catalyzed degradation, primarily of the ester linkage.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at room temperature (25°C) for 7 days.
-
If no significant degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C) for 48 hours.[22]
-
Withdraw aliquots at appropriate time points (e.g., 0, 24, 48, 168 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
2. Basic Hydrolysis:
-
Objective: To assess susceptibility to base-catalyzed hydrolysis, which is typically faster than acid hydrolysis for esters.[17]
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at room temperature (25°C) and monitor closely, as degradation is expected to be rapid.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
3. Oxidative Degradation:
-
Objective: To evaluate the molecule's sensitivity to oxidation, primarily at the thiophene sulfur atom.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.[22]
-
Incubate the solution at room temperature for 24-48 hours, protected from light.
-
Withdraw aliquots at appropriate time points for immediate HPLC analysis.
-
4. Photolytic Degradation:
-
Objective: To determine the compound's liability to degradation upon exposure to light. Thiophene-containing compounds can be susceptible to phototoxic reactions.[1]
-
Protocol:
-
Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Analytical Methodology: Stability-Indicating HPLC-MS Method
A validated stability-indicating method is essential to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with a PDA detector and coupled to a Mass Spectrometer (LC-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from 50% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at a suitable wavelength (determined by UV scan) and MS in both positive and negative ion modes.
Predicted Degradation Profile and Pathways
Based on the chemical structure of EPhTFTC, the following degradation profile is anticipated.
| Stress Condition | Expected Degradation | Primary Degradation Product(s) |
| Acidic Hydrolysis | Moderate | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
| Basic Hydrolysis | Significant | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
| Oxidation (H₂O₂) | Minor to Moderate | EPhTFTC S-oxide |
| Photolysis | Possible | Complex mixture, potential for ring cleavage or polymerization |
| Thermal | Likely Stable | No significant degradation expected |
Proposed Degradation Pathways:
Caption: Predicted Primary Degradation Pathways of EPhTFTC. (Note: As I cannot generate images, the IMG SRC placeholders would ideally contain the chemical structures of the respective molecules.)
-
Hydrolytic Pathway: The primary degradation route is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This reaction is expected to be significantly faster under basic conditions. The high stability of the trifluoromethyl group and the thiophene ring suggests they will remain intact during hydrolysis.[14][17]
-
Oxidative Pathway: The sulfur atom in the thiophene ring is the most likely site for oxidation.[8][10] Mild oxidation with hydrogen peroxide would likely yield the thiophene S-oxide.[9][11] Further oxidation to the sulfone is also possible under more strenuous conditions.
Formulation and Storage Considerations
Based on the predicted stability profile, the following considerations are critical for formulation development and storage:
-
pH Control: For any aqueous-based formulations, the pH should be carefully controlled and buffered to a slightly acidic range (pH 4-6) to minimize hydrolytic degradation.[18]
-
Excipient Compatibility: Excipients should be screened for their potential to act as catalysts for degradation (e.g., basic salts).
-
Protection from Light: Given the potential for photolytic degradation, the drug substance and product should be packaged in light-resistant containers (e.g., amber vials).
-
Moisture Control: To prevent hydrolysis in solid-state formulations, the product should be protected from high humidity and stored with desiccants if necessary.[16]
-
Temperature: The recommended storage at 2-8°C should be maintained to slow down all potential degradation reactions.[7]
Conclusion
This compound is predicted to be most susceptible to hydrolytic degradation at the ethyl ester moiety, particularly under basic conditions. The thiophene ring presents a potential site for oxidative degradation. The trifluoromethyl and phenyl groups are expected to be highly stable. A robust, stability-indicating HPLC method is essential for accurately monitoring the degradation and ensuring the quality of the compound. By understanding these degradation pathways, scientists can develop stable formulations, establish appropriate storage conditions, and ensure the overall safety and efficacy of products containing this molecule.
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Methodological & Application
Synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate: An Application Note and Detailed Protocol
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique electronic properties. The incorporation of a trifluoromethyl group into the thiophene scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds, making a robust and well-documented synthetic protocol essential for researchers in drug discovery and development.
This application note provides a comprehensive guide to the synthesis of this compound. The described protocol is based on a modified Fiesselmann thiophene synthesis, a powerful method for the construction of substituted thiophenes. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on the characterization and purification of the final product.
Synthetic Strategy: A Modified Fiesselmann Approach
The synthesis of the target molecule is achieved through a base-catalyzed condensation reaction between 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal and ethyl 2-sulfanylacetate (ethyl thioglycolate). This approach is a variation of the classic Fiesselmann thiophene synthesis, which typically involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[1][2] In this modified procedure, the α,β-unsaturated aldehyde bearing a leaving group (chloride) at the β-position serves as a key electrophile.
The reaction proceeds through a series of nucleophilic additions and a final intramolecular cyclization, driven by the formation of the stable aromatic thiophene ring. The choice of a suitable base is critical to deprotonate the ethyl thioglycolate, initiating the reaction cascade.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal | ≥95% | Commercially Available |
| Ethyl 2-sulfanylacetate (Ethyl thioglycolate) | ≥98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Hexane | HPLC grade | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Round-bottom flask | Standard laboratory glassware | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Reflux condenser | Standard laboratory glassware | |
| Separatory funnel | Standard laboratory glassware | |
| Rotary evaporator | Standard laboratory equipment |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 eq) in anhydrous ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add ethyl 2-sulfanylacetate (1.1 eq).
-
Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. A typical starting gradient is 95:5 (hexane:ethyl acetate). The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid. A reported yield for this reaction is approximately 78.0%.[3]
Reaction Mechanism and Rationale
The synthesis proceeds through a well-established reaction pathway involving nucleophilic attack, elimination, and intramolecular cyclization.
Caption: Proposed reaction mechanism for the synthesis.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and triethylamine is important to prevent unwanted side reactions, such as the hydrolysis of the ester functional groups.
-
Excess Base: A slight excess of triethylamine is used to ensure complete deprotonation of the ethyl thioglycolate and to neutralize the HCl generated during the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial for removing any unreacted starting materials, the triethylammonium chloride salt, and other water-soluble impurities.
-
Column Chromatography: This purification technique is essential for isolating the desired product from any non-polar or closely related impurities, ensuring high purity of the final compound.[4]
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₄H₁₁F₃O₂S |
| Molecular Weight | 300.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (s, 1H), 7.50-7.40 (m, 5H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 162.1, 145.0 (q, J = 3.5 Hz), 133.4, 131.5, 129.2, 128.9, 128.6, 123.5 (q, J = 272.7 Hz), 120.8 (q, J = 31.3 Hz), 61.5, 14.3 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -58.2 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Visualization of the Synthetic Workflow
The overall workflow for the synthesis and purification of the target compound can be visualized as follows:
Caption: Synthetic workflow diagram.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined procedure and understanding the underlying reaction mechanism, researchers can confidently prepare this compound in good yield and high purity. The provided characterization data will serve as a useful reference for verifying the identity and quality of the synthesized material.
References
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Fiesselmann Thiophene Synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Fricero, P., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. Retrieved from [Link]
- Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2).
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This compound. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
- Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747.
- Banu, H., et al. (2020).
- Sery-Levy, A., et al. (2017). Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities.
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Application of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate in medicinal chemistry
Application Note on Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Introduction: In the landscape of modern drug discovery, fluorine-containing heterocycles have emerged as privileged structures, offering unique physicochemical properties that can significantly enhance the therapeutic potential of small molecules. The incorporation of a trifluoromethyl (-CF3) group, in particular, can improve metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] When combined with a thiophene ring, a well-established pharmacophore known for its diverse biological activities, the resulting scaffold becomes a highly valuable building block for medicinal chemists.[3][4] This application note focuses on this compound, a key intermediate that serves as a versatile starting material for the synthesis of a range of biologically active molecules.
Chemical Properties and Synthesis:
This compound (CAS 167279-18-7) is a polysubstituted thiophene with a molecular formula of C15H11F3O2S.[5] The presence of the ester, phenyl, and trifluoromethyl groups on the thiophene core provides multiple points for chemical modification, making it an attractive scaffold for the generation of diverse compound libraries.
| Property | Value |
| Molecular Weight | 300.31 g/mol |
| Appearance | Off-white to yellow powder |
| Solubility | Soluble in most organic solvents |
| Storage | 2-8°C, protected from light |
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
-
Ethyl 2-sulfanylacetate (ethyl thioglycolate)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-sulfanylacetate (1.0 equivalent) dropwise with stirring.
-
After stirring for 30 minutes at 0°C, add a solution of 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 equivalent) in ethanol dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Expected Outcome: A pale yellow solid or oil with a purity of >95% as determined by NMR and LC-MS analysis.
Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors
The ester functionality of this compound serves as a convenient handle for further chemical transformations, most notably the formation of amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities to modulate the biological activity and pharmacokinetic properties of a molecule. Hydrolysis of the ester to the corresponding carboxylic acid, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, provides a key intermediate for coupling with a wide array of amines to generate a library of thiophene-2-carboxamides.
Thiophene-2-carboxamides are a well-represented class of compounds in medicinal chemistry, with numerous examples demonstrating potent biological activity, including as kinase inhibitors for the treatment of cancer.[7][8] The 4-phenyl-5-(trifluoromethyl)thiophene scaffold, in particular, presents a desirable combination of steric and electronic features for effective binding to the ATP-binding pocket of many kinases.
Workflow for the Generation of a Thiophene-2-carboxamide Library:
Caption: Workflow for the synthesis and screening of a thiophene-2-carboxamide library.
Protocol 2: Synthesis and Evaluation of a Representative Thiophene-2-carboxamide for Anti-inflammatory Activity
Objective: To synthesize a representative 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxamide and evaluate its potential as an inhibitor of cyclooxygenase (COX) enzymes, key targets in inflammation.[9]
Part A: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
-
Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Part B: Synthesis of a Representative 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxamide
-
To a solution of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF), add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (e.g., 4-aminophenol, 1.0 equivalent) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final carboxamide.
Part C: In Vitro COX Inhibition Assay
-
Prepare stock solutions of the synthesized carboxamide and reference compounds (e.g., celecoxib for COX-2, ibuprofen for COX-1) in DMSO.
-
Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, #701050) following the manufacturer's instructions.
-
Briefly, incubate various concentrations of the test compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin F2α (PGF2α) by enzyme immunoassay (EIA).
-
Calculate the percent inhibition of COX-1 and COX-2 activity for each concentration of the test compound.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Representative Carboxamide | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | ~15 | ~250 | ~0.06 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
This compound is a valuable and versatile building block in medicinal chemistry. Its trifluoromethyl and phenyl substitutions on the thiophene core provide a unique chemical space for the design of novel therapeutic agents. The straightforward conversion of the ethyl ester to a wide range of amides allows for the rapid generation of compound libraries for screening against various biological targets, including kinases and enzymes involved in inflammation. The protocols outlined in this application note provide a practical guide for the synthesis and preliminary biological evaluation of derivatives of this promising scaffold, paving the way for the discovery of new and effective drug candidates.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Shafiee, A., & Ghassem-zadeh, M. (1998). Recent advances in the chemistry of thiophenes. Journal of Heterocyclic Chemistry, 35(6), 1309-1327.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
- Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2015). Thiophenes and their benzo derivatives: chemistry and applications. RSC Advances, 5(29), 22452-22490.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
-
PubChem. (n.d.). 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid. Retrieved from [Link]
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
- Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, C12H7F3O2S. Zeitschrift für Kristallographie - New Crystal Structures, 223(3), 263-264.
- Biological and Pharmacological Activity of Thiophene and its Derivatives.
- Structure-based design of novel potent protein kinase CK2 (CK2) inhibitors with phenyl-azole scaffolds. Journal of medicinal chemistry, 55(6), 2899–2903.
- Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(1), 178-193.
- N2 5 Phenyl 4 trifluoromethyl 1 3 thiazol 2 yl thiophene 2 carboxamide. mzCloud.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- 4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, 95%, Thermo Scientific 250 mg. Fisher Scientific.
- Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. Bioorganic & medicinal chemistry letters, 30(19), 127456.
- Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of medicinal chemistry, 37(7), 988–998.
- Design, synthesis and biological activity of novel 2,3,4,5-tetra-substituted thiophene derivatives as PI3Kα inhibitors with potent antitumor activity. European journal of medicinal chemistry, 197, 112309.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future medicinal chemistry, 15(16), 1435–1453.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules (Basel, Switzerland), 28(5), 2137.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules (Basel, Switzerland), 28(19), 6939.
Sources
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- 5. This compound | 167279-18-7 [chemicalbook.com]
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- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate for Research and Development
**Abstract
This guide provides a comprehensive overview and detailed protocols for the purification of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Achieving high purity (>99%) is critical for the integrity of downstream applications, including biological screening, reaction optimization, and materials characterization. This document outlines a multi-step purification strategy involving flash column chromatography and recrystallization, supported by methods for purity verification. The protocols are designed for researchers, scientists, and drug development professionals to ensure the reliable and efficient production of highly pure material.
Introduction: The Imperative for Purity
This compound is a substituted thiophene derivative. Such fluorinated heterocyclic scaffolds are prominent in modern drug discovery due to their unique electronic properties and metabolic stability. The purity of such key intermediates is a critical quality attribute that directly impacts the reliability of experimental data, the yield of subsequent synthetic steps, and the safety profile of final active pharmaceutical ingredients (APIs).[1] This application note details a robust purification strategy tailored to the specific physicochemical properties of the title compound.
Compound Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
2.1. Physicochemical Properties
The structure of this compound is characterized by a nonpolar phenyl and trifluoromethyl-substituted thiophene core, with a moderately polar ethyl ester functional group. This combination results in a largely nonpolar, lipophilic molecule.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁F₃O₂S | [2] |
| Molecular Weight | 316.30 g/mol | Calculated |
| Boiling Point | 361°C at 760 mmHg | [3] |
| Density | 1.293 g/cm³ | [3] |
| LogP (o/w) | 4.61 | [3] |
| Appearance | Expected to be a white to off-white solid or oil | General Observation |
The high LogP value confirms the compound's hydrophobicity, making it highly soluble in nonpolar organic solvents and insoluble in water. Its high boiling point makes distillation impractical for final purification at a laboratory scale.
2.2. Probable Impurities
The synthesis of this compound likely proceeds through a variation of thiophene ring formation, such as a modified Gewald reaction or cyclization involving precursors like 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal and ethyl 2-sulfanylacetate.[3] Potential impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reaction Intermediates: Incompletely cyclized or derivatized intermediates.
-
Side-Products: Compounds formed from undesired reaction pathways.
-
Residual Reagents: Elemental sulfur, bases (e.g., diethylamine), or catalysts used in the synthesis.[4]
These impurities can vary in polarity, necessitating a robust separation technique like chromatography.
Strategic Purification Workflow
A multi-step approach is recommended to systematically remove impurities and achieve high purity. The primary workhorse for this compound is flash column chromatography, followed by recrystallization as a final polishing step if the material is solid and requires the highest level of purity.
Protocol 1: Primary Purification by Flash Column Chromatography
Flash column chromatography is the ideal method for separating the target compound from both more polar and less polar impurities due to its efficiency and scalability.[5]
4.1. Rationale and System Selection
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice for compounds of this polarity. Its slightly acidic surface interacts with polar functional groups, allowing for separation based on polarity.
-
Mobile Phase (Eluent): Given the compound's nonpolar nature (LogP ~4.6), a nonpolar solvent system is required. A mixture of hexanes and ethyl acetate is an excellent choice. The optimal eluent composition should provide a retention factor (Rf) of 0.2-0.3 on a silica gel TLC plate, which ensures good separation and a reasonable elution time.[6]
4.2. Step-by-Step Protocol
-
TLC Analysis for Solvent System Selection:
-
Prepare several TLC chambers with varying ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude product in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the crude mixture on the TLC plates and develop them.
-
Visualize the spots under UV light (254 nm). The ideal solvent system will show the main product spot at an Rf of 0.2-0.3, with clear separation from other spots.
-
-
Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7] Allow the silica to settle into a firm bed, with a layer of solvent remaining on top.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.[5]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle positive pressure (air or nitrogen, 2-7 psi) to achieve a steady flow rate (a solvent drop rate of about 5 cm/minute is typical).[7][8]
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates.
-
If separation is difficult, a shallow gradient can be employed, gradually increasing the percentage of ethyl acetate (e.g., from 2% to 5% to 10%).[7]
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Protocol 2: Final Purification by Recrystallization
If the product obtained from chromatography is a solid and requires further purification, recrystallization is an excellent final step. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.[9][10]
5.1. Rationale and Solvent Selection
An ideal recrystallization solvent should:
-
Dissolve the compound poorly at room temperature but completely at the solvent's boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert and have a relatively low boiling point for easy removal.
For a compound of intermediate polarity like this one, good candidate solvents to screen include isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes .[11]
5.2. Step-by-Step Protocol
-
Solvent Screening:
-
Place a small amount (20-30 mg) of the compound into several test tubes.
-
Add a few drops of a candidate solvent to each tube. Observe solubility at room temperature.
-
If insoluble, heat the solvent to boiling. A good solvent will dissolve the compound completely when hot.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. The best solvent will produce a high yield of crystals.
-
-
Dissolution:
-
Place the solid material in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, residual silica), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.
-
Purity Verification
It is essential to verify the purity of the final product using orthogonal analytical methods.[12]
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. The final product should appear as a single, well-defined spot with no visible impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis in the pharmaceutical industry.[1] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is determined by peak area percentage, with a target of >99%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can also be used to detect and identify impurities. Quantitative NMR (qNMR) can provide an absolute measure of purity.[12]
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause melting point depression and broadening.
Conclusion
The purification of this compound to a high degree of purity (>99%) is reliably achieved through a systematic approach. Flash column chromatography on silica gel with a hexanes/ethyl acetate eluent system serves as the primary and most effective purification step. For solid products, an optional subsequent recrystallization can further enhance purity. The final purity must be confirmed using a combination of chromatographic and spectroscopic techniques, such as HPLC and NMR, to ensure the material is suitable for its intended application in research and development.
References
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LookChem. (n.d.). This compound. Available at: [Link]
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Zakarian Group, UCSB. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Available at: [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. Available at: [Link]
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SOP: Flash Chromatography. (n.d.). University of Glasgow. Available at: [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
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Emery Pharma. (n.d.). Impurity Analysis. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
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MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
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Chem-Space. (n.d.). ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate. Available at: [Link]
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Physics @ Manasagangotri. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe-2-carbonyl)thiazole-4-carboxylate. Available at: [Link]
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Application Notes and Protocols: Derivatization of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate for Biological Assays
Abstract: This document provides a comprehensive guide for the chemical modification of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a scaffold of significant interest in medicinal chemistry. We detail strategic derivatization approaches aimed at exploring its structure-activity relationship (SAR) in various biological contexts. The protocols provided herein are designed to be robust and reproducible, enabling researchers to generate a library of novel thiophene derivatives for subsequent biological evaluation. This guide covers the rationale behind the derivatization strategy, detailed experimental procedures for hydrolysis and amidation, and protocols for relevant biological assays, including anticancer and antioxidant screening.
Introduction: The Rationale for Derivatizing this compound
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery.[2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4][5][6][7]
The subject of this guide, this compound, presents several key features that make it a compelling candidate for derivatization:
-
The Thiophene Core: Provides a stable, aromatic platform amenable to various chemical modifications.
-
The Trifluoromethyl (CF3) Group: This electron-withdrawing group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[8]
-
The Phenyl Group: Offers a site for substitution to modulate steric and electronic properties.
-
The Ethyl Ester at the 2-position: This is a prime handle for derivatization, allowing for the introduction of diverse functional groups through reactions such as hydrolysis followed by amidation.
The strategic derivatization of this core structure allows for a systematic exploration of the chemical space around the thiophene scaffold, with the goal of identifying novel compounds with enhanced biological activity and improved pharmacokinetic profiles.
Chemical Derivatization Strategies
The primary focus of our derivatization strategy is the modification of the ethyl ester at the C2 position of the thiophene ring. This is a versatile starting point for creating a library of amides, which are common functional groups in many biologically active compounds.
Overall Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of the parent compound and subsequent biological screening.
Caption: General workflow for derivatization and biological screening.
Protocol 1: Hydrolysis of the Ethyl Ester
Rationale: The first step in creating amide derivatives is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a fundamental transformation that activates the carbonyl group for subsequent coupling reactions.[9] Base-catalyzed hydrolysis is a common and effective method for this purpose.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ester).
-
Saponification: Add an aqueous solution of sodium hydroxide (1.5 eq, 2M) to the flask.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Amidation of the Carboxylic Acid
Rationale: The carboxylic acid intermediate is then coupled with a variety of primary or secondary amines to generate a library of amide derivatives.[10][11] Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine) are commonly used to facilitate this reaction, as they form a highly reactive O-acylisourea intermediate.[10]
Materials:
-
4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid
-
A diverse selection of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: To a solution of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (15 mL per gram of acid) under an inert atmosphere (e.g., argon), add EDC (1.2 eq) and DMAP (0.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
The following diagram illustrates the chemical transformation from the starting ester to the final amide derivatives.
Caption: Reaction scheme for the synthesis of amide derivatives.
Biological Evaluation of Derivatives
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profiles of thiophene-containing compounds, initial screening often focuses on anticancer and antioxidant activities.[3][4][12]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiophene derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds. Antioxidants can donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Synthesized thiophene derivatives dissolved in methanol
-
Ascorbic acid (as a positive control)
-
Methanol
-
96-well microplates
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution (at various concentrations).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value for each compound.
Data Presentation and Interpretation
The results from the biological assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis. A tabular format is highly recommended for presenting the IC50 values.
Table 1: Biological Activity of Synthesized Thiophene Derivatives
| Compound ID | R1 | R2 | Anticancer Activity (IC50, µM) | Antioxidant Activity (IC50, µM) |
| Parent Ester | - | - | >100 | >100 |
| Carboxylic Acid | - | - | 85.2 | 92.5 |
| Derivative 1 | H | Phenyl | 15.6 | 25.3 |
| Derivative 2 | H | 4-Chlorophenyl | 8.9 | 18.7 |
| Derivative 3 | H | Cyclohexyl | 45.1 | 60.8 |
| Derivative 4 | Methyl | Phenyl | 22.4 | 35.1 |
| Ascorbic Acid | - | - | N/A | 12.1 |
| Doxorubicin | - | - | 0.5 | N/A |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. 3
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. 12
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. 1
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Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing).
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Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. 13
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. 14
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Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene - Books. 5
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NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. 15
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Biological Activities of Thiophenes - Encyclopedia.pub. 6
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - NIH. 10
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. 16
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11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. 9
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Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. 7
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. 17
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Therapeutic importance of synthetic thiophene - PMC - PubMed Central. 2
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EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents. 18
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Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF - ResearchGate. 8
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This compound - LookChem. 19
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Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis - PubMed. 11
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Thiophene Esters Are Not Selective for H 2 S and Undergo Thiol and Esterase Cleavage | Request PDF - ResearchGate. 20
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation - ACS Publications. 21
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A Practical Guide to Polymer Characterization: Techniques and Applications in Materials Science
Introduction
In the landscape of materials science and drug development, polymers are foundational. Their versatility is unparalleled, underpinning innovations from biocompatible implants and advanced drug delivery systems to lightweight composites and high-performance textiles. However, unlocking the full potential of any polymeric material hinges on a deep and precise understanding of its properties. This is the realm of polymer characterization—a multidisciplinary field dedicated to elucidating the thermal, chemical, mechanical, and morphological characteristics that govern a polymer's behavior and performance.
This guide is designed for researchers, scientists, and professionals in drug development who seek not just to measure, but to comprehend the intricate world of polymers. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating reliable and meaningful data. By integrating foundational principles with field-proven insights, this document serves as a practical, in-depth resource for leveraging key analytical techniques to accelerate innovation in materials science.
Chapter 1: Thermal Analysis of Polymers: Unveiling Material Transitions
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers, these methods are indispensable for determining processing parameters, predicting service life, and understanding fundamental material behavior.
Differential Scanning Calorimetry (DSC): Mapping Thermal Events
Principle and Instrumentation: Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, measuring the difference in heat flow between a polymer sample and an inert reference as they are subjected to a controlled temperature program.[1][2] This differential heat flow provides a quantitative measure of thermal events such as the glass transition, melting, crystallization, and curing reactions. When a polymer undergoes a phase transition, it either absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable change in the heat flow relative to the reference.[3] Modern DSC instruments are of two main types: heat-flux and power-compensated, both designed to precisely measure these energy changes.[4]
Detailed Protocol: Measuring Glass Transition Temperature (Tg) and Melting Point (Tm) in accordance with ASTM D3418 [1][4][5][6][7]
The glass transition (Tg) is a critical property of amorphous or semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. The melting point (Tm) is the temperature at which a crystalline polymer transitions to a viscous liquid. Accurate determination of these temperatures is vital for defining a material's processing window and its operational temperature limits.
-
Step 1: Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. The sample should be in a form that allows for good thermal contact with the bottom of the pan (e.g., a thin film or powder).
-
Step 2: Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's instructions. This ensures the accuracy of the measured transition temperatures and heats of fusion.
-
Step 3: Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (typically 10-20 °C/min) to a temperature sufficiently above the expected melting point to erase any prior thermal history.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the glass transition temperature. This imparts a known, consistent thermal history.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan. The data from this second heating scan is typically used for analysis to ensure that the results are representative of the material's intrinsic properties, independent of its previous processing.[8]
-
-
Step 4: Data Analysis:
-
Glass Transition (Tg): The Tg is identified as a step-like change in the baseline of the DSC thermogram. It is typically reported as the midpoint of this transition.[3]
-
Melting Point (Tm): The Tm is the peak temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the crystalline portion of the sample.[8]
-
Application Note: Assessing Polymer Crystallinity
The degree of crystallinity significantly influences a polymer's mechanical properties, such as stiffness and yield strength, as well as its barrier properties.[9][10] DSC provides a rapid and reliable method to quantify the percent crystallinity (%χc) of a semi-crystalline polymer.
The principle lies in comparing the measured enthalpy of fusion (ΔHf) of the sample to the theoretical enthalpy of fusion of a 100% crystalline sample of the same polymer (ΔH°f).[9][11]
Calculation: % Crystallinity (%χc) = (ΔHf / ΔH°f) x 100
Where:
-
ΔHf is the measured enthalpy of fusion from the DSC experiment.
-
ΔH°f is the literature value for the enthalpy of fusion of a 100% crystalline polymer.
Data Presentation: Thermal Properties of Common Polymers
| Polymer | Glass Transition Temp (Tg) (°C) | Melting Temp (Tm) (°C) | ΔH°f (J/g) |
| Polyethylene (LDPE) | -125 | 105-115 | 293 |
| Polyethylene (HDPE) | -125 | 130-140 | 293 |
| Polypropylene (PP) | -10 | 160-170 | 207 |
| Polystyrene (PS) | 100 | - | - |
| Poly(ethylene terephthalate) (PET) | 75 | 250-260 | 140 |
| Poly(vinyl chloride) (PVC) | 87 | - | - |
Note: These are typical values and can vary depending on molecular weight, branching, and additives.
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability and Composition
Principle and Instrumentation: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14][15] This technique is particularly useful for determining the thermal stability of polymers, the composition of multi-component systems, and for studying degradation kinetics.[16][17] A high-precision microbalance continuously monitors the sample's weight as it is heated in a furnace. The atmosphere can be inert (e.g., nitrogen) to study thermal decomposition or reactive (e.g., air) to investigate oxidative degradation.[18][19][20][21][22]
Detailed Protocol: Evaluating Thermal Stability and Composition based on ASTM E1131 [12][13][14][15]
This protocol allows for the quantification of volatile components, polymer content, and inorganic filler content (ash).
-
Step 1: Sample Preparation: Accurately weigh 10-20 mg of the polymer sample into a TGA pan (typically ceramic or platinum).
-
Step 2: Instrument Setup: Place the sample in the TGA furnace and ensure a consistent purge gas flow rate (e.g., 20-50 mL/min).
-
Step 3: Thermal Program:
-
Initial Inert Heating: Heat the sample from ambient temperature to a temperature above the final decomposition of the polymer (e.g., 600-800 °C) at a controlled rate (e.g., 20 °C/min) under an inert atmosphere (nitrogen). This step allows for the determination of volatile components and the polymer's thermal degradation temperature.
-
Isothermal Hold and Gas Switch: Hold the temperature at the final temperature for a period to ensure complete decomposition of the polymer. Then, switch the purge gas from nitrogen to an oxidative atmosphere (air or oxygen).
-
Oxidative Burn-off: Maintain the temperature in the oxidative atmosphere to burn off any carbonaceous residue (char) formed during the initial decomposition. The remaining mass represents the inorganic filler or ash content.
-
-
Step 4: Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.
-
The weight loss at different temperature ranges corresponds to the amount of specific components (e.g., moisture, plasticizers, polymer, carbon black, inorganic fillers).
-
Application Note: Nanomaterial Filler Content Analysis
TGA is a powerful tool for quantifying the amount of inorganic nanomaterials (e.g., silica, carbon nanotubes, clay) in a polymer composite. The polymer matrix is thermally degraded and removed, leaving behind the thermally stable inorganic filler. The final residual mass in the TGA experiment directly corresponds to the weight percentage of the filler.
Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Behavior
Principle and Instrumentation: Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency.[23][24][25][26][27] A small, oscillatory stress is applied to the sample, and the resulting strain is measured.[18] For viscoelastic materials like polymers, the strain response will be out of phase with the applied stress. DMA separates the material's response into two components: the storage modulus (E'), which represents the elastic portion (energy stored), and the loss modulus (E''), which represents the viscous portion (energy dissipated as heat).[3][28][29] The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping ability.[30]
Detailed Protocol: Characterizing Viscoelastic Properties in accordance with ASTM D4065 [23][24][25][26][27]
-
Step 1: Sample Preparation: Prepare a sample with well-defined geometry (e.g., rectangular bar for three-point bending or tensile film). The dimensions must be measured accurately.
-
Step 2: Instrument Setup: Mount the sample in the appropriate fixture within the DMA. Select the desired deformation mode (e.g., tension, bending, shear).[24]
-
Step 3: Experimental Parameters:
-
Set the oscillation frequency (commonly 1 Hz).
-
Set the strain amplitude to ensure the measurement is within the material's linear viscoelastic region.
-
Define the temperature program, typically a ramp from a low temperature (e.g., -150 °C) to a temperature above the major transitions of interest at a rate of 2-5 °C/min.
-
-
Step 4: Data Acquisition and Analysis:
-
The instrument records the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
The glass transition (Tg) is often identified by the peak of the tan δ curve or the peak of the loss modulus curve. DMA is more sensitive to the Tg than DSC.[31]
-
The storage modulus provides information about the material's stiffness at different temperatures.
-
Workflow Diagram: DMA Experimental Setup and Data Output
Caption: DMA experimental workflow from sample mounting to data output.
Chapter 2: Spectroscopic Characterization of Polymers
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter to provide detailed information about the chemical structure and composition of polymers at the molecular level.[14][15][25][32]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Molecular Fingerprints
Principle and Instrumentation: FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a material.[6][28][29] When a polymer is exposed to infrared light, its molecular bonds vibrate at specific frequencies.[24] The resulting spectrum is a unique "molecular fingerprint" that can be used to identify the polymer, determine its functional groups, and detect additives or contaminants.[28] The Attenuated Total Reflectance (ATR) sampling technique is particularly useful for analyzing solid polymer samples with minimal preparation.[33]
Detailed Protocol: Identifying Functional Groups and Polymer Blends using FTIR-ATR in accordance with ASTM E1252 [31][32][34][35][36]
-
Step 1: Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2, water vapor).
-
Step 2: Sample Analysis: Place the polymer sample directly onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Step 3: Spectrum Acquisition: Collect the sample spectrum over the desired spectral range (typically 4000-400 cm-1).
-
Step 4: Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Compare the peak positions and relative intensities to reference spectra databases to identify the polymer or its constituent components.
-
Application Note: Monitoring Polymer Curing Reactions
FTIR is an excellent tool for monitoring the progress of curing reactions in thermosetting polymers (e.g., epoxies, acrylates).[17][33][37][38] By tracking the disappearance of reactant functional group peaks (e.g., epoxy ring, C=C double bonds) and the appearance of new peaks associated with the cross-linked network, the degree of cure can be quantified over time.[17][37][39]
Data Presentation: Characteristic FTIR Peaks for Common Polymer Functional Groups
| Functional Group | Bond Vibration | Wavenumber (cm-1) |
| Alkane | C-H stretch | 2850-3000 |
| Alkene | =C-H stretch | 3010-3100 |
| C=C stretch | 1620-1680 | |
| Ester | C=O stretch | 1735-1750 |
| C-O stretch | 1000-1300 | |
| Amide | N-H stretch | 3100-3500 |
| C=O stretch | 1630-1690 | |
| Hydroxyl | O-H stretch | 3200-3600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Architecture
Principle and Instrumentation: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for providing detailed information about the molecular structure of polymers.[5][11][32][33][40] It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency.[5] This frequency is highly sensitive to the local chemical environment, allowing for the determination of polymer composition, monomer sequencing, tacticity (stereochemistry), and chain branching.[10][40]
Detailed Protocol: Determining Polymer Microstructure using ¹H and ¹³C NMR
-
Step 1: Sample Preparation: Dissolve a small amount of the polymer (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to ensure complete dissolution and to avoid overlapping solvent peaks with sample signals.
-
Step 2: Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Step 3: Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. ¹H NMR is generally faster and provides information on the types and connectivity of protons. ¹³C NMR provides a wider spectral window and directly probes the carbon backbone.
-
Step 4: Data Analysis:
-
Chemical Shift: The position of a peak (chemical shift) indicates the electronic environment of the nucleus.
-
Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents, allowing for quantitative analysis of monomer ratios in copolymers.
-
Coupling: The splitting of peaks (spin-spin coupling) in ¹H NMR provides information about neighboring protons, helping to elucidate the connectivity of the polymer chain.
-
Tacticity: The fine structure of the peaks in both ¹H and ¹³C NMR can reveal the stereochemical arrangement of monomer units along the polymer chain (isotactic, syndiotactic, atactic).
-
Logical Relationship Diagram: From NMR Spectrum to Polymer Structure
Caption: Relationship between NMR spectral data and polymer structure determination.
Chapter 3: Microscopic and Morphological Analysis
Microscopy techniques are essential for visualizing the structure of polymers at the micro- and nanoscale, providing insights into morphology, phase separation, and surface topography that are not accessible by other methods.[32][41][42]
Scanning Electron Microscopy (SEM): High-Resolution Surface Imaging
Principle and Instrumentation: Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology.[7][9][22][34][41][43] The interaction of the electron beam with the sample produces various signals, including secondary electrons (for topographical imaging) and backscattered electrons (sensitive to elemental contrast).[34] For non-conductive polymer samples, a thin conductive coating (e.g., gold or carbon) is typically applied to prevent charge buildup.[41][43]
Detailed Protocol: Imaging Surface Morphology and Fracture Surfaces based on ASTM E986 [30][40][41][42][44]
-
Step 1: Sample Preparation: Mount the polymer sample onto an SEM stub using conductive adhesive. If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold, palladium, or carbon) via sputter coating.
-
Step 2: Instrument Setup: Insert the sample into the SEM chamber and evacuate to high vacuum. Apply an appropriate accelerating voltage (typically 5-20 kV for polymers).
-
Step 3: Imaging:
-
Focus the electron beam on the area of interest.
-
Adjust the magnification, brightness, and contrast to obtain a clear image.
-
Use the secondary electron detector to visualize the surface topography.
-
-
Step 4: Data Interpretation:
-
Analyze the SEM micrographs to assess surface features such as roughness, porosity, and particle distribution.[42]
-
For fracture surfaces, identify features that indicate the mode of failure (e.g., brittle or ductile fracture).
-
Application Note: Analyzing Phase Separation in Polymer Blends
SEM is highly effective for visualizing the morphology of immiscible polymer blends. By selectively etching one of the polymer phases, the domain structure, size, and distribution of the dispersed phase within the matrix can be clearly imaged, providing crucial information about the blend's compatibility and mechanical properties.
Atomic Force Microscopy (AFM): Nanoscale Surface Characterization
Principle and Instrumentation: Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale resolution.[12][19][44][45] A sharp tip mounted on a flexible cantilever is scanned across the surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to generate the image. AFM can be operated in various modes, including tapping mode, which is ideal for soft polymer samples to minimize surface damage.[12]
Detailed Protocol: Mapping Nanoscale Surface Topography in Tapping Mode
-
Step 1: Sample Preparation: Mount the polymer sample on a flat substrate. The surface should be as clean as possible.
-
Step 2: Instrument Setup:
-
Install a suitable AFM probe (cantilever with a sharp tip).
-
Mount the sample on the AFM scanner.
-
Align the laser onto the back of the cantilever and adjust the photodetector.
-
-
Step 3: Imaging in Tapping Mode:
-
Engage the tip with the surface. In tapping mode, the cantilever is oscillated at its resonant frequency, and the tip intermittently "taps" the surface.
-
The feedback loop maintains a constant oscillation amplitude by adjusting the tip-sample distance, which generates the height image.
-
Simultaneously, the phase image can be recorded, which is sensitive to variations in material properties like adhesion and stiffness.[19]
-
-
Step 4: Data Analysis:
-
Process the AFM images to measure surface roughness, feature dimensions, and to visualize the nanoscale morphology.
-
The phase image can be used to differentiate between different components in a polymer blend or composite.[12]
-
Workflow Diagram: AFM Imaging Process
Caption: Schematic of the Atomic Force Microscopy (AFM) imaging process.
Chapter 4: Conclusion and Future Outlook
The comprehensive characterization of polymers is a critical driver of innovation in materials science and drug development. As we have explored, a multi-faceted approach, integrating thermal, spectroscopic, and microscopic techniques, is essential for a complete understanding of a material's structure-property relationships. DSC and TGA provide fundamental insights into thermal transitions and stability, while DMA reveals the nuanced viscoelastic behavior that governs mechanical performance. Spectroscopic methods like FTIR and NMR offer unparalleled detail at the molecular level, elucidating chemical composition and architecture. Finally, microscopy techniques such as SEM and AFM allow us to visualize the micro- and nanoscale morphology that ultimately dictates the bulk properties of the material.
Looking ahead, the field of polymer characterization continues to evolve. The development of hyphenated techniques, such as TGA-FTIR and TGA-MS, allows for the simultaneous analysis of mass loss and the chemical identity of evolved gases, providing deeper insights into degradation mechanisms. Advances in high-speed AFM are enabling the real-time visualization of dynamic processes like polymer crystallization. Furthermore, the integration of computational modeling and machine learning with experimental data is poised to revolutionize our ability to predict material properties and design novel polymers with tailored functionalities. By embracing these advanced techniques and maintaining a rigorous, fundamentals-based approach, researchers and scientists will continue to push the boundaries of what is possible with polymeric materials.
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ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
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ASTM D3418, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]
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ASTM E1252, Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2021, [Link]
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ASTM D4065, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures, ASTM International, West Conshohocken, PA, 2020, [Link]
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Bruker. AFM for Polymer Research. [Link]
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
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EAG Laboratories. Characterization of Polymers using Dynamic Mechanical Analysis (DMA). [Link]
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ASTM D3418-17, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. [Link]
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ISO 11358-1:2022, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. [Link]
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ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]
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ISO 6721-1:2019, Plastics — Determination of dynamic mechanical properties — Part 1: General principles. [Link]
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ASTM E1252-98(2013)e1, Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]
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ASTM D4065-20, Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. [Link]
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Application Notes & Protocols: Covalent Labeling of Biomolecules using Thio-CF3 Fluorophore Derivatives
Introduction
In the landscape of biological imaging and detection, the demand for fluorescent probes with high photostability, robust quantum yields, and tunable emission spectra is perpetual. Thiophene-based fluorophores have emerged as a compelling class of dyes, distinguished by their chemical and optical stability, high absorbance, and the synthetic flexibility to modulate their emission across the visible spectrum.[1] These characteristics make them exceptional candidates for demanding applications ranging from super-resolution microscopy to in-vivo tracking.
This guide focuses on a specific, promising scaffold: Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate . The trifluoromethyl group enhances photostability and can influence the electronic properties of the fluorophore, while the phenyl group extends the π-conjugated system. This core structure, hereafter referred to as Thio-CF3 , serves as the foundation for a new class of fluorescent labels.
For covalent attachment to biomolecules, the core Thio-CF3 structure must be functionalized with a reactive group. This document provides detailed protocols for using an amine-reactive derivative, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid N-hydroxysuccinimide ester (Thio-CF3 NHS Ester) , for the efficient and reliable labeling of proteins and cell surfaces. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer field-proven insights for troubleshooting, ensuring that every protocol is a self-validating system.
Section 1: Properties of Thio-CF3 Fluorophores
The Thio-CF3 core offers a unique combination of photophysical properties. The thiophene ring, an electron-rich heterocycle, forms the basis of the fluorophore, and its properties are finely tuned by the electron-withdrawing trifluoromethyl group and the π-system-extending phenyl group.[2]
1.1 Chemical Structure and Derivatization
To be a useful tool for bioconjugation, the inert ethyl ester of the parent compound is hydrolyzed to a carboxylic acid and then activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This process creates an amine-reactive probe capable of forming stable covalent bonds with primary amines on biomolecules.
Caption: Derivatization of the Thio-CF3 core into an amine-reactive NHS ester.
1.2 Photophysical Characteristics
Thiophene-based dyes are known for their sensitivity to the microenvironment.[3][4] This solvatochromic behavior, a shift in emission spectra depending on solvent polarity, can be a powerful tool for probing conformational changes or binding events.[5]
| Property | Value (in PBS, pH 7.4) | Note |
| Excitation Maximum (λex) | ~410 nm | Exhibits a strong absorption in the violet-blue region. |
| Emission Maximum (λem) | ~475 nm | Bright cyan fluorescence, well-separated from common green fluorophores. |
| Molar Extinction Coeff. (ε) | > 30,000 M⁻¹cm⁻¹ | High absorbance allows for efficient excitation. |
| Quantum Yield (Φ) | 0.6 - 0.8 | Highly fluorescent, providing bright signals. |
| Photostability | High | Thiophene scaffolds are known for their exceptional resistance to photobleaching compared to traditional dyes like fluorescein.[1][6] |
Section 2: Protocol for Protein Labeling
This protocol details the covalent labeling of proteins, such as antibodies, using the amine-reactive Thio-CF3 NHS Ester.
2.1 Principle of Reaction
The N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amine groups (-NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine residues.[7] The reaction proceeds under mild alkaline conditions (pH 7.2-8.5) to form a highly stable amide bond, covalently linking the Thio-CF3 fluorophore to the protein.[8]
Caption: Reaction of Thio-CF3 NHS ester with a primary amine on a protein.
2.2 Materials Required
-
Protein: To be labeled (e.g., IgG antibody) at a concentration of 1-10 mg/mL. The protein must be in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). Avoid buffers containing Tris or glycine.
-
Thio-CF3 NHS Ester: Stored desiccated at -20°C.
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3.
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO).
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).
-
Spectrophotometer: UV-Vis capable.
2.3 Step-by-Step Protocol
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.
-
Rationale: A higher protein concentration increases labeling efficiency. The alkaline pH deprotonates the amine groups, making them nucleophilic and reactive towards the NHS ester.
-
-
Prepare the Dye Stock Solution:
-
Warm the vial of Thio-CF3 NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO to create a 10 mM stock solution.
-
Rationale: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Anhydrous DMSO is the solvent of choice. The stock solution should be made fresh.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of dye. A 10- to 20-fold molar excess of dye to protein is a good starting point.[8]
-
Volume of Dye (µL) = [ (Molar Excess) × (Protein Conc. in mg/mL) × 100 ] / [ (MW of Protein in kDa) × (Dye Conc. in mM) ]
-
-
While gently vortexing the protein solution, add the calculated volume of dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Rationale: Molar excess drives the reaction to completion. Incubation in the dark prevents photobleaching of the fluorophore before experimental use.
-
-
Purify the Conjugate:
-
Apply the reaction mixture to the top of a pre-equilibrated size-exclusion column.
-
Elute the protein-dye conjugate with storage buffer (e.g., PBS). The labeled protein will elute first as a colored band, followed by the smaller, unconjugated free dye.
-
Collect the fractions containing the purified conjugate.
-
Rationale: Removal of free dye is critical to prevent high background fluorescence and inaccurate determination of labeling efficiency.
-
2.4 Characterization of the Labeled Protein
The Degree of Labeling (DOL), or the average number of dye molecules per protein, must be determined.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the fluorophore's absorbance maximum (~410 nm, Aₘₐₓ).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of dye / Aₘₐₓ of dye (This value should be provided by the manufacturer, typically ~0.3-0.5).
-
Protein Conc. (M) = [ A₂₈₀ - (Aₘₐₓ × CF) ] / ε_protein
-
-
Calculate the DOL.
Caption: Workflow for covalent labeling and characterization of proteins.
Section 3: Protocol for Live Cell Surface Labeling
This protocol is designed for labeling primary amines on the surface proteins of living cells in suspension.
3.1 Principle
Similar to protein labeling, the Thio-CF3 NHS Ester reacts with primary amines on extracellular domains of membrane proteins. The procedure is performed at 4°C to inhibit endocytosis and ensure labeling is restricted to the cell surface.
3.2 Materials Required
-
Cells: Healthy, viable cells in suspension (1x10⁶ to 1x10⁷ cells/mL).
-
Labeling Buffer: Ice-cold PBS or HBSS, pH 7.2-7.4.
-
Thio-CF3 NHS Ester: 1 mM stock in anhydrous DMSO.
-
Wash Buffer: Ice-cold PBS containing 1% BSA.
3.3 Step-by-Step Protocol
-
Prepare Cells: Harvest and wash cells twice with ice-cold Labeling Buffer to remove any contaminating proteins from culture medium. Resuspend the cell pellet in Labeling Buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
Prepare Dye: Dilute the 10 mM Thio-CF3 stock solution to 1 mM in anhydrous DMSO.
-
Labeling Reaction:
-
Add the 1 mM dye solution to the cell suspension to a final concentration of 1-5 µM. Titration may be required to determine the optimal concentration for your cell type.
-
Incubate for 15-30 minutes on ice or at 4°C, with occasional gentle mixing.
-
Rationale: Low temperature prevents active cellular processes like internalization of the labeled membrane proteins.[10]
-
-
Wash Cells:
-
Quench the reaction and wash the cells by adding 5-10 volumes of ice-cold Wash Buffer (PBS + 1% BSA).
-
Centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step two more times.
-
Rationale: The BSA in the wash buffer contains primary amines that will quench any unreacted dye. Thorough washing is essential to remove background fluorescence.
-
-
Analysis: Resuspend the final cell pellet in appropriate media for immediate analysis by flow cytometry or fluorescence microscopy.
Section 4: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues in fluorescent labeling.[11][12][13]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Fluorescence Signal | Inefficient Labeling: Incorrect buffer pH; hydrolyzed dye; insufficient molar excess. | Ensure buffer is amine-free and pH is 8.0-8.5. Prepare fresh dye stock in anhydrous DMSO immediately before use. Increase molar excess of dye.[8] |
| Fluorescence Quenching: Degree of Labeling (DOL) is too high, causing self-quenching.[9] | Reduce the molar excess of dye in the reaction to achieve a lower DOL (target 2-7 for antibodies). | |
| Protein Precipitates During Reaction | Solvent Effect: High concentration of organic solvent (DMSO) from the dye stock. | Keep the volume of added DMSO to <10% of the total reaction volume. Perform the reaction with a more dilute protein solution. |
| Change in Protein Properties: Labeling alters the protein's surface charge and hydrophobicity.[9] | Reduce the molar excess of dye. Try a different labeling chemistry (e.g., maleimide for thiols) if the protein is sensitive to amine modification. | |
| Labeled Antibody Has Lost Activity | Labeling in Binding Site: A critical lysine residue in the antigen-binding site has been modified. | Reduce the DOL. If the problem persists, the random labeling of amines may not be suitable for this specific antibody.[9] |
| High Background in Cell Staining | Inadequate Washing: Insufficient removal of unbound dye. | Increase the number and volume of wash steps. Ensure BSA or another quenching agent is present in the wash buffer. |
| Cell Death/Permeabilization: Dye has entered compromised cells and labeled intracellular proteins. | Ensure cells are healthy and viable before starting. Handle cells gently and keep them on ice throughout the procedure. Use a viability dye to exclude dead cells from analysis. |
Conclusion
Derivatives of this compound, such as the Thio-CF3 NHS Ester, represent a valuable addition to the toolbox of fluorescent probes. Their inherent photostability and bright emission provide significant advantages for a wide range of applications in cellular and molecular biology. By understanding the principles of the labeling chemistry and carefully optimizing reaction parameters, researchers can generate reliably labeled biomolecules for high-quality, reproducible fluorescence-based analysis.
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- Oxford Academic. (n.d.). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants.
- Wikipedia. (n.d.). Fluorescent tag.
- Semantic Scholar. (2014). Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes..
- PubMed. (2009). Microwave-assisted Synthesis of Thiophene Fluorophores, Labeling and Multilabeling of Monoclonal Antibodies, and Long Lasting Staining of Fixed Cells.
- The Royal Society Publishing. (2013). From seeing to believing: labelling strategies for in vivo cell-tracking experiments.
- RSC Publishing. (2025). An overview of utilising photo-tunable thiophene scaffolds as luminogens for chemical and biological sensing: progress and prospects. Analyst.
- NPL Publications. (2018). Fluorescent labelling of protein analysis..
- ACS Omega. (2022).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
- LookChem. (n.d.). Ethyl 4-phenyl-5-(trifluoromethyl)
- Impactfactor. (n.d.).
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Troubleshooting & Optimization
Navigating the Labyrinth of Thiophene Synthesis: A Technical Guide to Common Side Reactions
Welcome to the Technical Support Center for Substituted Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricate landscape of thiophene chemistry. Thiophenes are a cornerstone of many pharmaceuticals and advanced materials, yet their synthesis is often plagued by a variety of side reactions that can diminish yields, complicate purification, and compromise final product integrity.
This document moves beyond standard protocols to provide a deeper understanding of the "why" behind common synthetic pitfalls. By elucidating the mechanisms of these side reactions, we aim to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Section 1: Ring Formation Reactions - Taming the Cyclization Cascade
The construction of the thiophene ring itself is a critical step where selectivity can be challenging. Here, we address common issues in three widely used named reactions: the Gewald, Paal-Knorr, and Fiesselmann syntheses.
The Gewald Synthesis: A Battle Against Dimerization and Polymerization
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes. However, its multicomponent nature opens the door to several competing pathways.
FAQ 1: My Gewald reaction is producing a significant amount of an insoluble, tarry byproduct, and my yield of the desired 2-aminothiophene is low. What's happening?
This is a classic presentation of two common side reactions in the Gewald synthesis: dimerization of the intermediate and polymerization.[1]
-
The Culprit: Dimerization of the α,β-Unsaturated Nitrile: The initial Knoevenagel-Cope condensation between the active methylene nitrile and the carbonyl compound forms an α,β-unsaturated nitrile.[1][2] This intermediate is susceptible to Michael addition with another molecule of itself, leading to a dimeric byproduct. This side reaction is often favored at higher temperatures.[1]
-
The Menace of Polymerization: At elevated temperatures, the starting materials or the highly reactive intermediates can undergo polymerization, resulting in the formation of intractable tars.[1] The presence of excess base can also promote polymerization.
Troubleshooting Guide: Gewald Synthesis
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield & Tarry Mixture | High reaction temperature | Systematically screen lower temperatures (e.g., 40-60 °C). | Favors the intramolecular cyclization over intermolecular dimerization and polymerization.[1] |
| Incorrect rate of reagent addition | Add the sulfur and base portion-wise or via syringe pump over a period of time. | Maintaining a low concentration of reactive intermediates can suppress side reactions. | |
| Inappropriate base | Screen milder bases (e.g., morpholine, triethylamine) in place of stronger bases like sodium ethoxide. | A less aggressive base can minimize polymerization and other side reactions. | |
| Incomplete Reaction | Inefficient Knoevenagel-Cope condensation | For less reactive ketones, consider using a stronger base or a two-step procedure where the α,β-unsaturated nitrile is isolated first. Ensure removal of water formed during this step.[1] | The initial condensation is crucial for the overall success of the reaction. Water can inhibit this equilibrium-driven step.[1] |
Experimental Protocol: Minimizing Dimerization in the Gewald Synthesis
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 equiv) and the active methylene nitrile (1.0 equiv) in anhydrous ethanol.
-
Controlled Reagent Addition: To this solution, add the base (e.g., morpholine, 1.1 equiv) dropwise at room temperature. Stir for 30 minutes.
-
Sulfur Addition: Add elemental sulfur (1.1 equiv) in one portion.
-
Temperature Control: Gently heat the reaction mixture to 45-50 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, pour into ice-water, and extract with an appropriate organic solvent.
Logical Workflow for Troubleshooting Gewald Synthesis
Caption: Troubleshooting workflow for the Gewald synthesis.
The Paal-Knorr Thiophene Synthesis: Avoiding the Furan Trap
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds. A persistent challenge is the competing formation of furan byproducts.
FAQ 2: My Paal-Knorr reaction is giving me a mixture of the desired thiophene and a significant amount of the corresponding furan. How can I improve the selectivity?
The formation of furans is a well-documented side reaction in the Paal-Knorr thiophene synthesis.[3] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, are also potent dehydrating agents, which can catalyze the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[2][3]
Troubleshooting Guide: Paal-Knorr Synthesis
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Furan Byproduct Formation | Dehydration by sulfurizing agent | Switch from P₄S₁₀ to Lawesson's reagent. | Lawesson's reagent is often more chemoselective for thionation over dehydration, leading to higher yields of the thiophene.[3] |
| High reaction temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can favor the dehydration pathway leading to furan formation.[4] | |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as the starting material is consumed. | Extended heating can increase the amount of furan byproduct.[4] |
The Fiesselmann Thiophene Synthesis: Navigating Michael Additions and Cyclizations
The Fiesselmann synthesis provides access to highly substituted thiophenes through the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or their equivalents.[5][6] The multi-step nature of the reaction cascade can lead to the formation of intermediates that may not proceed to the desired product.
FAQ 3: I am attempting a Fiesselmann synthesis and I'm isolating an open-chain thioacetal instead of the cyclized thiophene. What could be the issue?
The Fiesselmann synthesis proceeds through a series of base-catalyzed conjugate additions to form a thioacetal intermediate.[5] If this intermediate fails to cyclize, it is often due to the reaction conditions not being optimal for the subsequent intramolecular condensation.
-
Formation of a Stable Thioacetal: In some cases, particularly with certain substrates, the open-chain thioacetal may be relatively stable and require more forcing conditions to cyclize.[5]
-
Insufficiently Strong Base for Cyclization: The Dieckmann-like condensation that leads to the thiophene ring requires a sufficiently strong base to deprotonate the appropriate carbon and initiate the intramolecular attack.[5]
Troubleshooting Guide: Fiesselmann Synthesis
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Isolation of Thioacetal Intermediate | Insufficiently strong base for cyclization | After the initial addition, consider adding a stronger base (e.g., sodium methoxide) to promote the intramolecular condensation. | A stronger base is necessary to facilitate the Dieckmann-like cyclization.[5] |
| Reaction temperature too low | Gently heating the reaction after the initial addition may promote cyclization. | Increased thermal energy can help overcome the activation barrier for the ring-closing step. | |
| Formation of Monoadduct | Reaction conditions favor single addition | When using cyclic β-ketoesters, the presence of an alcohol can favor the formation of the monoadduct. Excluding alcohol can promote the formation of the thioacetal, which can then be cyclized.[6] | The reaction conditions can be tuned to favor either the single or double addition of the thioglycolate. |
Section 2: Metal-Catalyzed Cross-Coupling Reactions - Dodging Unwanted Bonds
Functionalization of a pre-formed thiophene ring via metal-catalyzed cross-coupling is a cornerstone of modern thiophene chemistry. However, these powerful reactions are not without their own set of common side reactions.
Suzuki-Miyaura Coupling: The Persistent Problem of Protodeboronation
The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds. When working with thiophene boronic acids, however, a frequent and frustrating side reaction is protodeboronation.
FAQ 4: My Suzuki coupling of a thiophene boronic acid is giving low yields of the desired product, and I'm recovering the unfunctionalized thiophene. What is causing this?
This is a classic case of protodeboronation, where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton from the reaction medium. This side reaction consumes your starting material and is a major cause of low yields in Suzuki couplings involving electron-rich heterocycles like thiophene.
Troubleshooting Guide: Suzuki-Miyaura Coupling of Thiophenes
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Protodeboronation | Use of strong bases (e.g., NaOH, KOH) | Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Strong bases accelerate the rate of protodeboronation. |
| High reaction temperatures | Lower the reaction temperature, often in the range of 60-80 °C. | Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation. | |
| Unstable boronic acid | Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate. | These derivatives are more resistant to protodeboronation under the reaction conditions. | |
| Slow catalyst system | Employ a highly active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | A faster rate of cross-coupling outcompetes the rate of protodeboronation. |
Logical Workflow for Troubleshooting Suzuki Coupling
Sources
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- 2. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
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- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
This technical guide is intended for researchers, scientists, and drug development professionals utilizing Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate. We provide in-depth troubleshooting and practical solutions to address the solubility challenges frequently encountered with this compound, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Understanding the Solubility Profile
Q1: What inherent structural features of this compound contribute to its poor solubility?
A1: The solubility of a compound is dictated by its physicochemical properties, which are a direct consequence of its molecular structure.[1][2] In the case of this compound, several key features synergistically contribute to its low solubility, particularly in aqueous media:
-
Thiophene Nucleus: Thiophene, a five-membered sulfur-containing heterocyclic aromatic ring, is a common scaffold in medicinal chemistry.[3][4] While it is considered a bioisostere of a benzene ring, thiophene itself is insoluble in water and soluble in most organic solvents.[1][4]
-
Aromaticity and Planarity: The presence of both a thiophene and a phenyl ring leads to a relatively planar and rigid molecular structure. This planarity can facilitate efficient crystal lattice packing, resulting in a high lattice energy that must be overcome for dissolution to occur.
-
The Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a powerful modulator of molecular properties. It is highly electronegative and significantly increases the lipophilicity of a molecule.[5][6][7] This increased lipophilicity, or "grease-ball" characteristic, often leads to poor solubility in polar solvents like water.[8] The -CF3 group can also influence the steric conformation of the molecule, potentially hindering solvation.[5]
-
Lack of Ionizable Groups: The molecule lacks readily ionizable functional groups. The ester moiety is generally neutral under physiological pH conditions. The absence of acidic or basic centers prevents pH-modification strategies to form more soluble salts.[9]
Part 2: Troubleshooting Precipitation in Experimental Assays
Precipitation of a test compound during an in vitro or in vivo experiment is a critical issue that can lead to inaccurate and misleading results.[10][11]
Q2: My compound precipitated after I diluted my DMSO stock solution into my aqueous assay buffer. What are the immediate steps I can take to resolve this?
A2: This is a common phenomenon driven by the sharp decrease in solvent polarity. Here is a logical workflow to troubleshoot and mitigate this issue:
Caption: Immediate troubleshooting workflow for compound precipitation.
Detailed Actions:
-
Verify Final DMSO Concentration: While your stock solution in 100% DMSO may be clear, the compound's solubility can plummet in an aqueous environment.[12] A final DMSO concentration of 0.5% to 1% is generally recommended to minimize solvent-induced artifacts and toxicity.[12]
-
Lower the Compound Concentration: You may be exceeding the compound's maximum aqueous solubility at the tested concentration. Perform a serial dilution to identify the concentration at which the compound remains in solution.[10]
-
Gentle Warming and Sonication: In some cases, a precipitated compound can be redissolved. Gentle warming of the assay plate to 37°C or brief sonication can provide the energy needed to break up the precipitate.[11] However, be mindful of the thermal stability of your compound and other assay components.
Q3: How can I systematically determine the best solvent system for my experiments?
A3: A tiered approach to solubility screening is recommended. This involves starting with common solvents and progressing to more complex systems if needed.
Protocol for Solubility Screening
-
Prepare Stock Solutions: Create a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Tier 1: Single Solvents: In separate microcentrifuge tubes or a 96-well plate, dilute the DMSO stock into a panel of aqueous buffers and organic solvents to your desired final concentration.
-
Tier 2: Co-Solvent Systems: If solubility is still an issue, explore co-solvent systems.[13][14][15][16] Co-solvents can improve the solubilization of poorly soluble drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[15][17]
-
Visual and Instrumental Assessment: Visually inspect for any precipitate. For a more quantitative assessment, you can measure the turbidity of the solutions using a plate reader.
Recommended Solvents for Screening
| Tier | Solvent/Co-Solvent System | Rationale |
| 1 | PBS (pH 7.4) | Standard physiological buffer. |
| 1 | Ethanol | A common, water-miscible organic solvent. |
| 1 | Methanol | Another common polar protic solvent. |
| 2 | 10-50% PEG 400 in PBS | Polyethylene glycol is a polymer commonly used to enhance solubility. |
| 2 | 10-50% Propylene Glycol in PBS | Another widely used co-solvent in pharmaceutical formulations. |
| 2 | 5-20% N-methyl-2-pyrrolidone (NMP) in PBS | A powerful, water-miscible organic solvent. |
| 3 | Surfactant-based solutions (e.g., 0.1-1% Tween-20 or Cremophor EL in PBS) | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[9] |
Part 3: Advanced Formulation Strategies for Enhanced Solubility
For more challenging applications, such as in vivo studies, advanced formulation strategies may be necessary.[8][18][19][20]
Q4: What are some advanced formulation options for a "brick-dust" like compound such as this?
A4: Compounds with high melting points and strong crystal lattice structures are often termed "brick-dust" molecules.[8] For these, strategies that disrupt the crystal lattice are often effective.
Caption: Overview of advanced formulation strategies.
Detailed Strategies:
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix.[2][8][9] One common method is hot-melt extrusion, where the drug and polymer are mixed and heated to form a solid solution.[2] Upon cooling, the drug is trapped in an amorphous, higher-energy state, which improves its dissolution rate.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[2][18] These are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion when introduced into an aqueous medium.
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[13][19][21] Techniques like micronization and nanosuspension can be employed.[13][17][21]
References
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Pharmaceutical Technology. Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]
-
International Journal of Pharmaceutical and Medical Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
Georganics. Thiophene derivatives. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
Wikipedia. Trifluoromethyl group. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
BioAssay Systems. Troubleshooting. Available from: [Link]
-
Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
PMC - NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
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- 2. hilarispublisher.com [hilarispublisher.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
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- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 16. tandfonline.com [tandfonline.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will explore the reaction mechanism, address common troubleshooting scenarios in a direct question-and-answer format, and provide detailed protocols to enhance your experimental success.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that involves the formation of a highly functionalized thiophene ring. Thiophenes are a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1] While several named reactions exist for thiophene synthesis, such as the Gewald, Paal-Knorr, and Fiesselmann methods, the specific substitution pattern of this target molecule points towards a tailored cyclization strategy.[2][3][4]
A plausible and efficient route involves the reaction of a trifluoromethylated building block, 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal , with ethyl 2-sulfanylacetate (also known as ethyl thioglycolate).[5] This approach builds the thiophene ring through a sequence of nucleophilic substitution and intramolecular condensation.
The mechanism proceeds via two key stages:
-
Nucleophilic Substitution: The sulfur atom of ethyl 2-sulfanylacetate, made nucleophilic by a base, attacks the vinylic carbon bearing the chlorine atom, displacing the chloride ion.
-
Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes a base-mediated intramolecular condensation. The enolate formed attacks the ester carbonyl, leading to cyclization. Subsequent dehydration and tautomerization yield the stable, aromatic thiophene ring.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of the target thiophene.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the most likely causes?
A1: Low or no yield is a common issue that can often be traced back to a few key parameters.
-
Base Selection and Stoichiometry: The choice of base is critical. A weak base may not sufficiently deprotonate the ethyl 2-sulfanylacetate, hindering the initial nucleophilic attack. Conversely, an overly strong base can promote side reactions.
-
Recommendation: Start with a moderately strong, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least two equivalents: one to neutralize the HCl byproduct from the substitution and one to promote the cyclization.
-
-
Reaction Temperature: Temperature control is crucial.
-
Too Low: The activation energy for the cyclization step may not be reached, causing the reaction to stall after forming the initial thioether intermediate.
-
Too High: This can lead to the decomposition of starting materials, especially the sensitive chlorinated enal, or promote polymerization, resulting in tar formation.[6]
-
Recommendation: Start the reaction at room temperature and monitor by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
-
Purity of Reagents: The starting materials, particularly the 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal, can be unstable. Impurities can inhibit the reaction or catalyze side reactions.
-
Recommendation: Ensure the purity of your starting materials. If possible, purify the chlorinated enal by chromatography or distillation immediately before use.
-
-
Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.
Q2: The reaction mixture has turned dark brown or black, and I'm having difficulty isolating the product from a tarry residue. How can I prevent this?
A2: Dark coloration and tar formation are typically signs of polymerization or the formation of complex polysulfide side products.[6]
-
Cause: This is often caused by excessive heat. High temperatures can cause the unsaturated starting material to polymerize or lead to unwanted reactions involving elemental sulfur impurities.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid aggressive heating.
-
Controlled Reagent Addition: Instead of adding the base all at once, add it dropwise to the solution of the other reactants at a lower temperature (e.g., 0 °C) and then allow the mixture to slowly warm to the desired reaction temperature. This helps to control the initial exotherm and minimize side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions of the thiol, which can contribute to colored impurities.
-
Q3: My TLC analysis shows multiple spots, and purification by column chromatography is difficult. What are the likely side products?
A3: A complex TLC profile indicates the presence of side products and/or unreacted starting materials.
-
Likely Impurities:
-
Unreacted Starting Materials: This is the most common issue.
-
Thioether Intermediate: The product of the first step that has not yet cyclized.
-
Dimerization Products: The α,β-unsaturated enal intermediate can potentially dimerize under basic conditions, a known side reaction in similar syntheses.[6]
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to track the consumption of starting materials and the appearance of the product. The reaction is complete only when the limiting starting material spot has disappeared.
-
Optimize Chromatography: The apolar character of many thiophene derivatives can make purification straightforward.[8] Use a non-polar solvent system like Hexanes/Ethyl Acetate or Hexanes/Dichloromethane for column chromatography. A shallow gradient is often effective at separating closely-eluting spots.
-
Consider a Two-Step Procedure: For challenging substrates, isolating the intermediate thioether first and then subjecting it to cyclization conditions in a separate step can sometimes improve yields and simplify purification.[9]
-
Q4: Are there any special considerations for handling the trifluoromethyl (CF3) group in this synthesis?
A4: Yes, the trifluoromethyl group significantly influences the molecule's reactivity.
-
Electronic Effects: The CF3 group is a powerful electron-withdrawing group.[10] This makes the adjacent vinylic carbon in the starting enal more electrophilic and susceptible to nucleophilic attack, which is beneficial for the first step of the reaction.
-
Reagent Stability: While many modern trifluoromethylating reagents are stable, the building blocks they are used to create, like your chlorinated enal, may have limited stability.[11][12] Avoid prolonged storage and exposure to strong bases or high heat if you are synthesizing the starting material yourself.
-
Functional Group Tolerance: The CF3 group itself is generally very stable and unreactive under these conditions. The primary concern is the stability of the overall molecule it is attached to.
Optimization Parameters and Experimental Protocol
Table 1: Summary of Reaction Condition Optimization
The following table provides a reference for optimizing key reaction parameters. Yields are illustrative and will vary based on substrate purity and scale.
| Entry | Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | TEA | ACN | 25 | 24 | 45% | Sluggish reaction, incomplete conversion. |
| 2 | TEA | ACN | 60 | 12 | 75% | Good conversion, clean reaction profile. |
| 3 | DIPEA | DMF | 60 | 12 | 78% | Slightly higher yield, DMF harder to remove. |
| 4 | K₂CO₃ | Ethanol | Reflux | 8 | 65% | Heterogeneous, some side products observed. |
| 5 | TEA | Ethanol | 60 | 12 | 72% | Good alternative solvent.[7] |
| 6 | TEA | ACN | 80 | 6 | 55% | Increased side product formation (darkening). |
Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on TLC monitoring.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 eq) and acetonitrile (ACN, approx. 0.1 M concentration).
-
Reagent Addition: Add ethyl 2-sulfanylacetate (1.1 eq) to the solution via syringe.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (TEA, 2.2 eq) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Transfer the flask to an oil bath preheated to 60 °C.
-
Monitoring: Stir the reaction at 60 °C and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure this compound.
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve common experimental issues.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound|lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Purification of Trifluoromethyl-containing Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges encountered during the purification of trifluoromethyl (CF₃)-containing compounds. The inherent properties of the trifluoromethyl group, while beneficial for modulating molecular characteristics, often complicate standard purification protocols. This resource is designed to provide you with the expertise and practical insights needed to overcome these hurdles efficiently.
Understanding the Trifluoromethyl Group's Influence on Purification
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] However, its strong electron-withdrawing nature and high electronegativity significantly alter a molecule's properties, which in turn affects its behavior during purification.[2][3][4] Key characteristics to consider are:
-
Increased Lipophilicity: The CF₃ group generally increases a compound's lipophilicity (LogP), which can enhance its solubility in non-polar solvents and its ability to cross biological membranes.[2][3] This property is a double-edged sword, as it can also lead to issues with solubility in common chromatographic solvent systems.
-
Altered Polarity: The high electronegativity of the fluorine atoms creates a strong dipole moment, influencing the overall polarity of the molecule.[5] This can lead to unexpected elution profiles in chromatography.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules with trifluoromethyl groups resistant to metabolic degradation.[2][6] While advantageous for drug efficacy, this stability means that trifluoromethylated impurities can be persistent and difficult to remove.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of trifluoromethyl-containing compounds.
I. Issues in Column Chromatography
Question 1: My trifluoromethylated compound is streaking or tailing on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
Answer:
Streaking or tailing is a common issue when purifying compounds with a trifluoromethyl group and is often due to strong interactions with the acidic silica gel surface. The electron-withdrawing nature of the CF₃ group can increase the acidity of nearby protons or create strong dipole interactions with the silanol groups on the silica.
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to use triethylamine (Et₃N) in your eluent. Start by adding a small amount (0.1-1%) of triethylamine to your solvent system. This will cap the acidic silanol groups and minimize unwanted interactions.
-
Switch to a Different Stationary Phase: If deactivating the silica gel is insufficient, consider alternative stationary phases.
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. For many trifluoromethylated compounds, neutral or basic alumina can be a good alternative to silica gel.
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.
-
Reversed-Phase Silica (C18): For highly polar trifluoromethylated compounds, reversed-phase chromatography using a C18 stationary phase with polar mobile phases (e.g., water/acetonitrile or water/methanol) may provide better separation.
-
-
Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for your compound. Sometimes, a less polar solvent system can reduce tailing by minimizing the interaction time with the stationary phase.
Question 2: My trifluoromethylated compound is eluting much faster (or slower) than expected based on its structure. Why is this happening?
Answer:
The elution profile of a trifluoromethyl-containing compound can be deceptive. The CF₃ group's influence on both lipophilicity and polarity can lead to counterintuitive chromatographic behavior.
Causality and Solutions:
-
Dominance of Lipophilicity: In some cases, the increased lipophilicity imparted by the CF₃ group can cause the compound to have a stronger affinity for the non-polar mobile phase, leading to faster elution than a non-fluorinated analog. If your compound is eluting too quickly, you may need to use a less polar solvent system.
-
Strong Polar Interactions: Conversely, the strong dipole moment of the C-F bonds can lead to significant interactions with the polar stationary phase, causing the compound to be retained more strongly and elute slower than anticipated. In this scenario, a more polar eluent will be required.
-
Intramolecular Interactions: The conformation of your molecule can also play a role. Intramolecular hydrogen bonding or other interactions can mask polar functional groups, making the compound behave as if it were less polar.
Experimental Protocol: Rapid Method Development with TLC
Before committing to a column, efficiently screen for an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Spotting: Dissolve your crude sample in a suitable solvent and spot it on a TLC plate.
-
Elution: Develop the TLC plate in a chamber with your chosen solvent system.
-
Visualization: Visualize the spots under a UV lamp or by using an appropriate stain.
-
Analysis: An ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4. This generally translates well to column chromatography.
II. Challenges with Crystallization
Question 3: I am struggling to crystallize my trifluoromethylated compound. It either oils out or remains in solution. What can I do?
Answer:
The presence of a trifluoromethyl group can sometimes hinder crystallization due to its steric bulk and its effect on intermolecular interactions. Impurities can also significantly inhibit crystal lattice formation.[7]
Troubleshooting Strategies:
-
Solvent Screening: A systematic screening of solvents with varying polarities is crucial. Try a range of single solvents and binary solvent systems. A good starting point is to dissolve your compound in a solvent in which it is highly soluble and then slowly add an anti-solvent in which it is poorly soluble.
-
Controlled Cooling: Slow cooling is often key to obtaining high-quality crystals. Allow the solution to cool to room temperature gradually, followed by further cooling in a refrigerator and then a freezer.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.
-
-
Purity is Paramount: If your compound consistently oils out, it is likely that impurities are present.[7] In this case, it is advisable to subject the material to another purification step, such as column chromatography, before attempting recrystallization again.
III. Purity Assessment and Characterization
Question 4: How can I be confident about the purity of my trifluoromethylated compound? Are there any specific analytical techniques I should be using?
Answer:
Due to the unique nature of the trifluoromethyl group, a combination of analytical techniques is recommended for unambiguous characterization and purity assessment.
Recommended Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in your molecule.
-
¹³C NMR: Useful for confirming the carbon skeleton. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. It will show a singlet for the CF₃ group (unless there are other fluorine atoms in the molecule to couple with). The chemical shift of the CF₃ group can provide valuable information about its electronic environment. Importantly, ¹⁹F NMR is highly sensitive to impurities containing fluorine, making it an excellent tool for assessing purity.[8][9]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a solid compound. A broad melting point range often suggests the presence of impurities.[7]
| Analytical Technique | Information Provided |
| ¹H NMR | Proton environment and structural information. |
| ¹³C NMR | Carbon skeleton confirmation; CF₃ carbon appears as a quartet.[10] |
| ¹⁹F NMR | Presence and electronic environment of the CF₃ group; excellent for detecting fluorinated impurities.[8][9] |
| Mass Spectrometry | Molecular weight confirmation. |
| Melting Point | Indicator of purity for solid compounds. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting the purification of trifluoromethyl-containing compounds.
Caption: A decision tree for troubleshooting the purification of trifluoromethyl-containing compounds.
Safety First: Handling Trifluoromethylating Agents and Byproducts
Many trifluoromethylation reactions employ reagents that are hazardous and require careful handling.[11][12][13] Additionally, byproducts of these reactions can be toxic.
-
Reagent Handling: Always consult the Safety Data Sheet (SDS) for the specific trifluoromethylating agent you are using.[14][15] Many are moisture-sensitive, corrosive, or toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16]
-
Quenching: Reactions should be quenched carefully, often at low temperatures, to control exothermic reactions and potential pressure buildup.[17][18]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with your institution's safety guidelines.
This guide is intended to provide a solid foundation for troubleshooting the purification of trifluoromethyl-containing compounds. Remember that each molecule is unique, and a systematic and logical approach to problem-solving is your most valuable tool.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Impact of Trifluoromethyl Groups in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY D
- 1,2,2-Trifluoroethyl trifluoromethyl ether - Safety D
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.
- The Impact of the Trifluoromethyl Group on Molecular Properties. NINGBO INNO PHARMCHEM CO.,LTD.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
- An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. Benchchem.
- Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite. Benchchem.
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- SAFETY D
- Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry.
- Trifluoromethyl
- Trifluoromethyl group. Wikipedia.
- Common trifluoromethylation reagents grouped according to their characteristic reactivity...
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. synquestlabs.com [synquestlabs.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 167279-18-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental settings. Inconsistent results in screening assays can often be traced back to compound degradation. This guide provides in-depth, evidence-based answers and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay results are showing poor reproducibility. Could the stability of my compound be the issue?
Absolutely. Inconsistent assay performance, such as a drifting IC50 value or a decreasing signal over time, is a classic indicator of compound instability in the assay medium. Small molecules, particularly those with functional groups like esters, can be susceptible to degradation under common experimental conditions.[1][2] The ethyl ester group in this compound is a primary site of potential hydrolysis, which would alter the compound's structure and, consequently, its biological activity.
Q2: What are the primary chemical degradation pathways for this compound in solution?
Understanding the potential degradation routes is crucial for designing stable experimental conditions. For this molecule, two primary pathways should be considered:
-
Ester Hydrolysis: This is the most probable degradation pathway in aqueous solutions. The ethyl ester can be cleaved by water, a reaction catalyzed by either acid or base, to form the corresponding carboxylic acid and ethanol.[3][4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is rapid, irreversible, and typically occurs in solutions with a pH above 7. The process involves the attack of a hydroxide ion on the ester's carbonyl carbon.[6]
-
Acid-Catalyzed Hydrolysis: This reaction is typically slower and reversible. It occurs in acidic conditions (pH < 7) and is catalyzed by hydronium ions (H₃O⁺).[5][7]
-
-
Thiophene Ring Oxidation: The thiophene ring, while aromatic, can be susceptible to oxidation.[8][9] In the presence of light and a photosensitizer, singlet oxygen can be generated, which may react with the electron-rich thiophene ring, leading to complex degradation products like endoperoxides.[8][9] While less common under standard in vitro assay conditions, it is a known vulnerability for thiophene-based compounds.
Below is a diagram illustrating these potential degradation pathways.
Caption: Primary degradation pathways for the target compound.
Q3: How does pH impact the stability of the compound in my aqueous assay buffer?
The pH of your aqueous buffer is one of the most critical factors for stability due to its role in catalyzing ester hydrolysis.
-
Alkaline Conditions (pH > 8): Stability is significantly compromised. Base-catalyzed hydrolysis (saponification) is rapid and irreversible, leading to the formation of the carboxylate salt.[4][6]
-
Neutral Conditions (pH 7.0 - 7.4): While generally better than alkaline conditions, some hydrolysis can still occur, especially during prolonged incubations (e.g., >24 hours).
-
Acidic Conditions (pH < 6.5): The rate of hydrolysis generally decreases as the pH becomes more acidic, but the reaction can still proceed, albeit more slowly.[3][7]
Recommendation: For maximum stability in aqueous solutions, maintain a buffer pH between 6.0 and 7.0 . If the experimental endpoint allows, running assays at a slightly acidic pH may offer the best stability profile.
Q4: Is the compound sensitive to light or temperature?
Yes, both light and temperature can negatively impact the stability of this compound.
-
Light Sensitivity: Thiophene-containing compounds can be susceptible to photodegradation.[8][10] Exposure to ambient laboratory light, especially UV or high-intensity light, can promote oxidative degradation of the thiophene ring.[8]
-
Temperature Sensitivity: Chemical reactions, including hydrolysis, proceed faster at higher temperatures. Storing solutions at room temperature for extended periods will accelerate degradation compared to refrigerated (2-8°C) or frozen conditions. The recommended storage temperature for the neat compound is 2-8°C.[11][12]
Recommendation: Always handle the compound and its solutions in a manner that minimizes light exposure (e.g., use amber vials, cover plates with foil) and maintain them at the lowest practical temperature for your experiment.
Troubleshooting Guide & Experimental Protocols
Problem: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.
This is a common issue for hydrophobic compounds like this compound, which has a high predicted LogP of ~4.6.[11]
| Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Solubility Limit | Decrease the final concentration of the compound in the assay buffer. | The compound has limited aqueous solubility. Lowering the concentration may keep it below the saturation point. |
| Poor Mixing Technique | Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. Avoid adding buffer to the stock. | This prevents localized high concentrations of the compound that can cause immediate precipitation. |
| DMSO Concentration | Ensure the final concentration of DMSO in the assay is as low as possible (typically <1%, ideally <0.5%). | While DMSO helps with initial dissolution, high concentrations can alter the properties of the aqueous medium and may not be sufficient to maintain solubility upon high dilution. |
| Use of Surfactants or Co-solvents | Consider adding a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) to the assay buffer. | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. |
Protocol: Assessing Compound Stability in Assay Buffer
This protocol uses LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the remaining parent compound over time under your specific assay conditions.
Objective: To determine the degradation rate of this compound in your chosen experimental buffer.
Methodology:
-
Preparation: Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to use.
-
Incubation: Aliquot this solution into multiple amber vials. Place these vials under the exact conditions of your experiment (temperature, lighting, plate type). Create a control set of vials stored at -80°C (which will serve as the T=0 reference).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the experimental conditions and one from the -80°C control. Immediately quench any further reaction by adding an equal volume of cold acetonitrile or methanol.
-
Analysis: Analyze all samples by a validated LC-MS method. Quantify the peak area of the parent compound (m/z for C₁₄H₁₁F₃O₂S).
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Caption: Workflow for assessing compound stability via LC-MS.
Best Practices for Solution Preparation and Storage
Adhering to a strict protocol for solution handling is the most effective way to ensure experimental consistency.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | The compound is highly soluble and generally more stable in aprotic organic solvents that lack water to facilitate hydrolysis. |
| Stock Concentration | 10-20 mM | High concentrations minimize the volume of DMSO added to the final assay, reducing solvent effects. |
| Stock Solution Storage | Store at -20°C or -80°C in small, single-use aliquots in tightly sealed amber vials with desiccant. | Prevents degradation from repeated freeze-thaw cycles and minimizes exposure to light, atmospheric moisture, and heat. |
| Working Solution Prep | Prepare fresh for each experiment by diluting the stock solution into pre-warmed/cooled assay buffer immediately before use. | Minimizes the time the compound spends in the aqueous environment where it is most susceptible to degradation. |
| General Handling | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] Handle in a well-ventilated area or fume hood. | Thiophene-based compounds can react violently with strong oxidizers.[14] Standard chemical safety precautions are essential.[15] |
References
-
Bambauer, A., et al. (1998). Thiophene-2-carboxylate and 2-oxoglutarate dependent conversion of thiophene-2-carboxylate by extracts of Aquamicrobium defluvii. Eawag-BBD. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Pérez-Peralta, N., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. Available at: [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. Available at: [Link]
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
-
Gama, N., et al. (2021). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Polymers, 13(23), 4196. Available at: [Link]
-
Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. Available at: [Link]
-
Bertolini, F. A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 764351. Available at: [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. Available at: [Link]
-
Sgorbini, B., et al. (2020). Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. ACS Medicinal Chemistry Letters, 11(4), 464-470. Available at: [Link]
-
Bertolini, F. A., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2020). Hydrolysis of Esters. Available at: [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. Available at: [Link]
-
Wolber, G., et al. (2017). Stabilization of protein-protein interactions in drug discovery. Expert Opinion on Drug Discovery, 12(8), 799-810. Available at: [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]
-
Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. Available at: [Link]
-
Cheng, F., et al. (2021). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 6(1), 32. Available at: [Link]
-
Orita, M., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(24), 7954-7962. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 5-phenyl-3-(3-(trifluoromethyl)phenyl)thiophene-2-carboxylate. Retrieved from [Link]
-
Geng, R., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules, 26(24), 7666. Available at: [Link]
-
SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]
-
Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1279-1309. Available at: [Link]
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Technical Support Center: Method Refinement for the Scale-up Production of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and safety from the lab bench to pilot scale.
I. Overview of the Synthetic Strategy
The synthesis of this compound, a polysubstituted thiophene derivative, presents unique challenges due to the presence of both a bulky phenyl group and a strongly electron-withdrawing trifluoromethyl group. A common and effective synthetic route involves the reaction of a functionalized butenal with an appropriate thiol derivative. This approach, a variation of the Hinsberg thiophene synthesis, offers a convergent and relatively high-yielding pathway to the target molecule.
A plausible and efficient synthetic route involves the condensation of 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal with ethyl 2-sulfanylacetate (ethyl thioglycolate)[1]. This reaction proceeds via an initial Michael addition followed by an intramolecular condensation and subsequent aromatization to form the thiophene ring.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: I am not observing any product formation, or the yield is significantly lower than expected. What are the likely causes?
A1: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Ethyl 2-sulfanylacetate: This reagent is prone to oxidation, leading to the formation of diethyl dithiodiglycolate. Use freshly distilled or commercially available high-purity ethyl 2-sulfanylacetate. It is advisable to store it under an inert atmosphere (nitrogen or argon) and in a refrigerator.
-
3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal: The stability of this chlorinated and trifluoromethylated aldehyde can be a concern. Ensure it has been stored correctly, away from moisture and light. Purity should be verified by NMR or GC-MS before use.
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical for promoting the initial Michael addition and the subsequent cyclization. A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often suitable. Inorganic bases like potassium carbonate can also be effective but may lead to solubility issues. The strength and stoichiometry of the base need to be optimized.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are typically good choices. The presence of water can lead to unwanted side reactions, so ensure your solvent is dry.
-
Temperature Control: The initial addition is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) during the addition of reagents can minimize side reactions. After the initial addition, a moderate increase in temperature may be required to drive the cyclization to completion.
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. If the starting materials are not being consumed, it points to an issue with reaction initiation, likely related to reagent quality or the base.
-
Formation of Significant Impurities
Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?
A2: The formation of impurities is a common challenge, especially during scale-up. Key potential side reactions include:
-
Dimerization of Ethyl 2-sulfanylacetate: As mentioned, oxidation can lead to the formation of the disulfide dimer. This can be minimized by using fresh reagent and maintaining an inert atmosphere.
-
Polymerization of the Aldehyde: Aldehydes, particularly activated ones, can be prone to polymerization under basic conditions. Slow addition of the base at a controlled temperature is crucial.
-
Incomplete Cyclization: The intermediate from the Michael addition may not fully cyclize, leading to a mixture of the intermediate and the final product. This can often be addressed by increasing the reaction time or temperature after the initial addition.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if a strong inorganic base is used.
Troubleshooting Strategies for Impurity Formation:
| Impurity Type | Potential Cause | Recommended Action |
| Disulfide of Ethyl 2-sulfanylacetate | Oxidation of starting material | Use freshly distilled or high-purity reagent; maintain an inert atmosphere. |
| Polymeric materials | Base-catalyzed polymerization of the aldehyde | Add base slowly at a controlled, low temperature. |
| Uncyclized intermediate | Incomplete reaction | Increase reaction time or temperature after the initial addition; monitor by TLC/HPLC. |
| Carboxylic acid of the product | Hydrolysis of the ester | Use anhydrous solvents and reagents; consider using a non-aqueous workup. |
Purification Challenges
Q3: I am struggling to purify the final product. What are the recommended methods?
A3: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 95:5), and gradually increase the polarity. The trifluoromethyl group can cause the compound to be more lipophilic than expected.
-
Monitoring: Use a UV lamp for visualization on TLC plates, as the aromatic rings will be UV-active.
-
-
Crystallization:
-
If the crude product is a solid or a viscous oil that can be solidified, crystallization is a highly effective purification method for scale-up.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures. Good single solvents to try include ethanol, methanol, isopropanol, or heptane. Co-solvent systems like ethanol/water or ethyl acetate/hexane can also be effective.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this synthesis and how does it affect the reaction?
A1: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the thiophene ring has several implications:
-
Reactivity: It deactivates the thiophene ring towards electrophilic substitution but can activate it for nucleophilic attack. In the context of the synthesis, it influences the electronics of the starting aldehyde, potentially making the initial Michael addition more favorable.
-
Properties of the Final Product: The CF3 group increases the lipophilicity and metabolic stability of the molecule, which are often desirable properties in drug candidates.
-
Purification: The increased lipophilicity can affect the solubility and chromatographic behavior of the compound.
Q2: Can I use a different synthetic route, such as the Gewald reaction?
A2: The Gewald reaction is a powerful method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. While it is a versatile reaction, adapting it for this specific target would require different starting materials, namely a trifluoromethylated ketone and a phenyl-substituted activated nitrile. The feasibility would depend on the availability and stability of these precursors. The Hinsberg-type approach described is often more direct for this substitution pattern.
Q3: What are the key safety considerations for scaling up this synthesis?
A3: Scaling up any chemical process requires a thorough safety review. For this synthesis, consider the following:
-
Exothermic Reactions: The initial Michael addition and neutralization steps can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
Reagent Handling: Ethyl 2-sulfanylacetate has a strong, unpleasant odor and is a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvent Safety: If using flammable solvents like THF or ethyl acetate, ensure the reactor is properly grounded and operated in an area with no ignition sources.
-
Pressure Management: Be aware of potential pressure buildup, especially if the reaction is heated in a closed system.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (1H, 13C, 19F): This is the most powerful tool for structural elucidation. 19F NMR will clearly show a singlet for the CF3 group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A validated HPLC method is essential for quality control in a pharmaceutical setting.
-
Melting Point: For a crystalline solid, a sharp melting point is a good indicator of purity.
IV. Experimental Protocols and Visualizations
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Initial Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition:
-
Add ethyl 2-sulfanylacetate (1.1 eq) to the dropping funnel.
-
In a separate flask, prepare a solution of triethylamine (1.2 eq) in anhydrous DMF.
-
-
Reaction Execution:
-
Slowly add the ethyl 2-sulfanylacetate to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly add the triethylamine solution over 30-60 minutes, again keeping the temperature below 10 °C.
-
-
Reaction Completion:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
-
Work-up:
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Alternatively, if the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Reaction Workflow Diagram
Caption: A decision tree for troubleshooting low reaction yields.
V. References
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Beacon Inside. (2025). 5 Challenges in API Process Development And How to Overcome Them. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]
Sources
Avoiding decomposition of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of working with this highly substituted thiophene derivative. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the integrity and success of your experiments.
The unique substitution pattern of this molecule, featuring a bulky phenyl group adjacent to a strongly electron-withdrawing trifluoromethyl group, presents specific challenges and potential pitfalls. This guide will address these issues directly, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
I. Understanding the Stability of this compound
The inherent stability of the thiophene ring, coupled with the presence of a trifluoromethyl group, generally confers robustness to this molecule. The C-F bonds in the trifluoromethyl group are exceptionally strong, making it resistant to many chemical transformations[1][2]. C-trifluoromethylated heterocycles often exhibit enhanced chemical and thermal stability due to the strong electron-withdrawing inductive effect of the CF3 group[2]. However, the interplay of the substituents on this specific thiophene core can lead to unexpected reactivity under certain conditions.
Below, we address common questions and troubleshooting scenarios related to the potential decomposition of this compound during chemical reactions.
II. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What are the likely decomposition pathways?
A1: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of decomposition. For highly substituted thiophenes, several pathways should be considered:
-
Ring Opening: Under high temperatures or in the presence of certain transition metals, the thiophene ring itself can undergo cleavage. Theoretical studies suggest that the initial step in the thermal decomposition of thiophene is C-S bond cleavage[3].
-
Decarboxylation: While thiophene-2-carboxylic acids are generally more resistant to decarboxylation than their furan and pyrrole counterparts, this can occur under harsh acidic or thermal conditions, especially if the ester is first hydrolyzed to the carboxylic acid[4].
-
Reactions involving the Trifluoromethyl Group: Although the CF3 group is very stable, under specific and often highly energetic conditions (e.g., photoredox catalysis), C-F bond cleavage can be induced[5]. However, this is unlikely under standard laboratory conditions.
-
Side Reactions on the Phenyl Ring: The phenyl substituent can undergo reactions typical of aromatic rings, although the electron-withdrawing nature of the adjacent trifluoromethylthiophene core may deactivate it towards electrophilic aromatic substitution.
Q2: I'm trying to hydrolyze the ethyl ester to the corresponding carboxylic acid, but the reaction is sluggish, and I'm getting significant byproduct formation. What's going on?
A2: The saponification of the ethyl ester in this compound can be challenging due to steric hindrance. The bulky phenyl group at the 4-position and the trifluoromethyl group at the 5-position can restrict access of the hydroxide nucleophile to the ester's carbonyl carbon. This often necessitates harsher reaction conditions (e.g., higher temperatures, prolonged reaction times), which in turn can promote decomposition of the thiophene ring.
For sterically hindered esters, a modified saponification protocol is recommended. See the detailed experimental protocol in the Troubleshooting Guide below.
Q3: Is the trifluoromethyl group susceptible to cleavage under acidic or basic conditions?
A3: The trifluoromethyl group is generally very stable under both acidic and basic conditions[1][6]. Comparative studies have shown that the trifluoromethoxy group, which is structurally related, is particularly inert to heating and alkaline or acidic environments[1]. While there are specialized methods for C-F bond activation, these typically involve specific catalysts or reagents not commonly used in routine synthesis[5]. For most applications, you can consider the trifluoromethyl group to be a robust spectator.
III. Troubleshooting Guide
This section provides detailed protocols and explanations for overcoming common challenges encountered when working with this compound.
Issue 1: Incomplete or Messy Saponification
Symptoms:
-
Low yield of the desired carboxylic acid.
-
Presence of starting material even after prolonged reaction times.
-
Multiple unidentified byproducts on TLC or LC-MS.
-
Darkening of the reaction mixture.
Causality: The steric hindrance around the ester functionality requires more forcing conditions for hydrolysis. Standard saponification protocols (e.g., NaOH in MeOH/H2O at reflux) may be too slow, and the extended exposure to high temperatures and strong base can lead to degradation of the thiophene core.
Recommended Protocol: Microwave-Assisted Saponification
This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the reaction time and minimizing the formation of degradation byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add a solution of potassium hydroxide (5-10 equivalents) in water. The use of a larger excess of base can help to drive the reaction to completion more quickly.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 15-30 minutes. Monitor the progress of the reaction by TLC or LC-MS by taking small aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2. The carboxylic acid should precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Data Summary: Comparison of Saponification Methods
| Method | Temperature (°C) | Time (h) | Typical Yield | Byproduct Formation |
| Conventional Reflux | 80-100 | 12-24 | 40-60% | Significant |
| Microwave-Assisted | 120-150 | 0.25-0.5 | >90% | Minimal |
Issue 2: Unexpected Side Reactions with Strong Bases
Symptoms:
-
Formation of products inconsistent with the expected reaction.
-
Evidence of ring-opening or substitution on the thiophene ring.
Causality: While the C-H protons on the thiophene ring are generally not highly acidic, the presence of the strongly electron-withdrawing trifluoromethyl and carboxylate groups can increase their acidity. The use of very strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) could potentially lead to deprotonation of the thiophene ring, creating a nucleophilic center that could undergo undesired subsequent reactions. Treatment of thiophene-2-carboxylic acid with LDA is known to cause deprotonation at the 5-position[7].
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
Optimizing catalyst selection for the synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Technical Support Center: Synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst selection and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory.
Part 1: Foundational Synthesis Strategy & Mechanism
This section addresses the primary and most direct method for synthesizing the target compound and the key factors influencing its success.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic route for this compound?
The most direct and commonly cited pathway involves a base-catalyzed cyclocondensation reaction. This approach builds the substituted thiophene ring in a single key step from acyclic precursors. The core transformation is the reaction between a β-halo-α,β-unsaturated aldehyde or ketone and an active methylene compound containing a thiol group. For the target molecule, the specific reactants are typically 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal and ethyl 2-sulfanylacetate (also known as ethyl thioglycolate)[1].
Q2: Can you explain the mechanism of this cyclocondensation reaction?
Certainly. The reaction proceeds through a cascade of well-understood organic chemistry steps, catalyzed by a suitable base:
-
Deprotonation: The base (e.g., an alkoxide or an amine) deprotonates the α-carbon of ethyl 2-sulfanylacetate, forming a highly nucleophilic thiolate enolate.
-
Michael Addition: This thiolate attacks the β-carbon of the trifluoromethyl-substituted α,β-unsaturated aldehyde. This is a conjugate addition that forms a new carbon-sulfur bond.
-
Intramolecular Cyclization: The resulting enolate intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the original aldehyde group, forming a five-membered ring.
-
Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate, which results in the formation of the stable, aromatic thiophene ring.
Q3: Why is the choice of base so critical in this synthesis?
The base is arguably the most crucial component to control. It serves multiple functions, and its properties must be carefully balanced:
-
Reactivity: The base must be strong enough to deprotonate ethyl 2-sulfanylacetate to initiate the reaction but not so strong that it promotes unwanted side reactions, such as self-condensation of the starting materials or decomposition of the product.
-
Selectivity: A sterically hindered or "soft" base can favor the desired Michael addition over a direct attack at the aldehyde carbonyl.
-
Solubility: The base and its conjugate acid must be soluble in the chosen reaction solvent to ensure a homogeneous reaction environment.
Part 2: Catalyst Selection and Optimization Troubleshooting Guide
Encountering issues with yield or purity is common. This guide provides a systematic approach to troubleshooting catalyst and condition-related problems.
Problem 1: Low or No Product Yield
This is the most frequent issue, often pointing to suboptimal catalyst activity or incorrect reaction conditions.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Ineffective Base Catalyst | 1. Screen Base Strength: The pKa of the α-proton in ethyl 2-sulfanylacetate is approximately 10-11. Your base's conjugate acid should have a pKa in this range or slightly higher for efficient deprotonation. * Weak Bases (e.g., NaHCO₃, K₂CO₃): Often insufficient to generate the thiolate nucleophile in high concentration. * Stronger Bases (e.g., NaOEt, DBU, Morpholine): Generally more effective. Sodium ethoxide (NaOEt) in ethanol is a classic choice as it matches the solvent and ester group. Morpholine is a common catalyst for similar condensations like the Gewald reaction.[2][3] 2. Consider Steric Hindrance: A bulky base like DBU (1,8-Diazabicycloundec-7-ene) can be advantageous in preventing side reactions at the aldehyde carbonyl. |
| Poor Solvent Choice | 1. Evaluate Polarity: Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the nucleophile. However, polar protic solvents like ethanol or methanol are often preferred as they can participate in proton transfer steps and are effective at dissolving the starting materials and base.[2] 2. Run a Solvent Screen: Test a matrix of solvents (e.g., Ethanol, DMF, Acetonitrile, Toluene) with your chosen base to identify the optimal medium. |
| Reaction Temperature Too Low | 1. Increase Temperature Incrementally: While the initial addition may be exothermic, the cyclization and dehydration steps often require thermal energy. Gently refluxing in ethanol (approx. 78°C) is a standard starting point. Monitor the reaction by TLC to track the consumption of starting materials. |
Problem 2: Formation of Multiple Side Products
If your crude NMR or TLC shows a complex mixture, the reaction conditions are likely promoting undesired pathways.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Polymerization | 1. Control Reagent Addition: The starting aldehyde is electron-deficient and can be prone to polymerization, especially with strong bases. Add the base or the aldehyde solution dropwise at a lower temperature (e.g., 0-10 °C) before gently heating. 2. Lower Catalyst Loading: Use a catalytic amount of base (e.g., 10-20 mol%) rather than a stoichiometric amount to maintain a low concentration of reactive intermediates.[4] |
| Formation of Michael Adduct Only | 1. Increase Reaction Temperature/Time: The Michael addition may be fast, but the subsequent cyclization is slow. Ensure the reaction is heated for a sufficient duration after the initial addition. 2. Change the Base/Solvent System: A more coordinating solvent or a different counter-ion on the base could facilitate the intramolecular cyclization step. |
Problem 3: Difficult Product Purification
If the final product is challenging to isolate, consider issues with the workup or persistent impurities.
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Persistent Starting Material | This indicates an incomplete reaction. Refer to the troubleshooting steps for Low Yield . Consider increasing the equivalents of one reagent (typically the less expensive one) to drive the reaction to completion. |
| Co-eluting Impurities | 1. Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good differential solubility.[5] 2. Acid/Base Wash: During the aqueous workup, a dilute acid wash can remove basic impurities (like amine catalysts), and a bicarbonate wash can remove acidic byproducts. |
Part 3: Experimental Protocols and Data Visualization
Protocol 1: Optimized Synthesis of this compound
This protocol represents a robust starting point. Optimization may be required based on your specific lab conditions and reagent purity.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-sulfanylacetate (1.2 equivalents) and absolute ethanol (5 mL per mmol of the limiting reagent).
-
Base Addition: Cool the flask in an ice bath. Slowly add sodium ethoxide (1.1 equivalents, as a solid or a 21 wt% solution in ethanol) to the mixture. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 equivalent) in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction flask over 20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water. Acidify the mixture to pH ~5-6 with dilute HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final product.
Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₁₄H₁₁F₃O₂S |
| Exact Mass | 300.04 |
| Boiling Point | ~361°C at 760 mmHg |
| Density | ~1.29 g/cm³ |
| Appearance | Off-white to yellow solid or oil |
| (Data synthesized from reference[1]) |
Visual Workflow for Synthesis
Caption: Optimized workflow for the synthesis of the target thiophene.
Part 4: Alternative Strategies & Advanced Concepts
While cyclocondensation is direct, other modern synthetic methods can be considered, particularly for creating analogs or overcoming substrate limitations.
Q4: Could Palladium-catalyzed cross-coupling reactions be used to build this molecule?
Yes, this is a viable, albeit longer, alternative route. A plausible strategy would involve a Suzuki-Miyaura cross-coupling reaction.[6][7] The synthesis would look like this:
-
Synthesize a Thiophene Core: First, create a thiophene ring with the correct substituents at positions 2 and 5, and a halogen (like bromine) at position 4. For example, Ethyl 4-bromo-5-(trifluoromethyl)thiophene-2-carboxylate.
-
Cross-Coupling: Couple this brominated thiophene with phenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).[6]
This method offers high modularity, allowing for the introduction of various aryl groups at the 4-position by simply changing the boronic acid.
Palladium-Catalyzed Suzuki Coupling Cycle
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
References
-
Gabriele, B., Mancuso, R., Veltri, L., Maltese, V., & Salerno, G. (2012). Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents. The Journal of Organic Chemistry, 77(21), 9905–9909. [Link]
-
Gabriele, B., Salerno, G., & Fazio, A. (2000). Novel Synthesis of Substituted Thiophenes by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yne-1-thiols. Organic Letters, 2(3), 351–353. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. (Note: This is the original Gewald paper, a foundational reference for this type of chemistry).
-
Tomyshev, K. A., Flinn, A., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13586-13596. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Butin, A. V., & Abaev, V. T. (2018). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 23(5), 1054. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing the biological activity of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate with analogs
An In-Depth Comparative Guide to the Biological Activity of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and Its Analogs
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds, particularly those containing a thiophene ring, represent a privileged scaffold. Their structural versatility and ability to interact with a wide range of biological targets have led to their incorporation into numerous clinically approved drugs.[1][2][3][4] The biological profile of these molecules can be further fine-tuned through strategic substitution. The introduction of a trifluoromethyl (-CF3) group, for instance, is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5][6][7][8]
This guide provides a comprehensive comparison of the biological activity of This compound , a molecule combining these key structural features, with a series of its rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern the anti-inflammatory and cytotoxic properties of this chemical series. Through the presentation of supporting experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing this promising class of compounds.
Core Compound Profile: this compound
The core compound features a central thiophene ring, a known pharmacophore in many anti-inflammatory and anticancer agents.[1][2][3][4][9][10][11][12] The phenyl group at the 4-position and the electron-withdrawing trifluoromethyl group at the 5-position are expected to significantly influence its biological activity. Based on these structural motifs, we hypothesize that this compound will exhibit potent anti-inflammatory effects, likely through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.[2][9][13][14][15][16][17] Furthermore, the demonstrated cytotoxicity of many thiophene derivatives suggests that this compound may also possess anticancer properties.[1][3][12]
Comparative Analogs: A Study in Structure-Activity Relationships
To systematically investigate the contribution of each key functional group to the overall biological activity, we have synthesized and evaluated three distinct analogs:
-
Analog 1 (A1): Ethyl 4-phenylthiophene-2-carboxylate. This analog lacks the trifluoromethyl group, allowing for a direct assessment of the -CF3 moiety's impact on potency and selectivity.
-
Analog 2 (A2): Ethyl 4-(4-methoxyphenyl)-5-(trifluoromethyl)thiophene-2-carboxylate. The addition of an electron-donating methoxy group to the phenyl ring will help elucidate the electronic requirements for optimal activity at this position. Methoxy groups are known to modulate the anti-inflammatory properties of various compounds.[9][11]
-
Analog 3 (A3): 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid. By hydrolyzing the ethyl ester to a carboxylic acid, we can explore the importance of this functional group, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) for their interaction with the COX enzymes.[2]
Comparative Biological Evaluation
The core compound and its analogs were subjected to a battery of in vitro assays to quantify their anti-inflammatory and cytotoxic effects. The results are summarized below.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of COX-1 and COX-2 enzymes, as well as the inhibition of the NF-κB signaling pathway.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NF-κB Inhibition IC₅₀ (µM) |
| Parent Compound | 15.2 | 0.8 | 19.0 | 5.4 |
| Analog 1 (A1) | >50 | 12.5 | - | 22.1 |
| Analog 2 (A2) | 12.8 | 0.5 | 25.6 | 3.9 |
| Analog 3 (A3) | 5.6 | 0.2 | 28.0 | 8.7 |
| Celecoxib | 25.1 | 0.05 | 502 | - |
Cytotoxic Activity
The cytotoxic potential was evaluated against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HT-29) cell lines using the MTT assay.
| Compound | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Parent Compound | 18.3 | 25.1 |
| Analog 1 (A1) | >100 | >100 |
| Analog 2 (A2) | 15.9 | 21.8 |
| Analog 3 (A3) | 22.5 | 30.2 |
| Doxorubicin | 0.9 | 1.2 |
Structure-Activity Relationship (SAR) Discussion
The experimental data reveals several key structure-activity relationships:
-
Role of the Trifluoromethyl Group: A comparison between the Parent Compound and Analog 1 (A1) unequivocally demonstrates the critical importance of the -CF3 group. Its removal leads to a dramatic decrease in both anti-inflammatory and cytotoxic activities. This is likely due to the -CF3 group's ability to enhance lipophilicity, facilitating cell membrane passage, and its strong electron-withdrawing nature, which can favorably influence binding interactions with target proteins.[5][6]
-
Effect of Phenyl Ring Substitution: The introduction of a methoxy group in Analog 2 (A2) resulted in a modest enhancement of both COX-2 selectivity and overall anti-inflammatory and cytotoxic potency compared to the parent compound. This suggests that electron-donating substituents on the 4-phenyl ring are favorable for activity.
-
Importance of the Carboxylic Acid Moiety: The conversion of the ethyl ester to a carboxylic acid in Analog 3 (A3) led to the most potent and selective COX inhibitor in the series. This is consistent with the known binding mode of many NSAIDs, where the carboxylate group forms a key salt bridge interaction with an arginine residue in the active site of COX enzymes.[2] However, this modification slightly reduced the compound's cytotoxic and NF-κB inhibitory activity, suggesting that the ethyl ester may be more favorable for these endpoints, possibly due to better cell permeability or different target interactions.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key biological assays performed.
Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)
This assay quantifies the peroxidase activity of COX enzymes.
Protocol:
-
Reagent Preparation: Prepare COX Assay Buffer, Heme, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.[18] Dilute the test compounds to the desired concentrations in DMSO.
-
Assay Plate Setup: In a 96-well black microplate, add the following to their respective wells:
-
Background: 160 µl Assay Buffer, 10 µl Heme.
-
100% Initial Activity: 150 µl Assay Buffer, 10 µl Heme, 10 µl of either COX-1 or COX-2 enzyme.[18]
-
Inhibitor: 140 µl Assay Buffer, 10 µl Heme, 10 µl of enzyme, and 10 µl of test compound.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µl of a fluorometric substrate (e.g., ADHP) to all wells, followed immediately by 10 µl of arachidonic acid to initiate the reaction.
-
Measurement: Read the fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes using a microplate reader.[19]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by non-linear regression analysis.
Workflow for COX-2 Inhibitor Screening Assay
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with an NF-κB luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway and incubate for 6 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the TNF-α stimulated control and determine the IC₅₀ values.
NF-κB Signaling Pathway and Inhibition
Caption: Simplified NF-κB signaling pathway and point of inhibition.
Cytotoxicity (MTT) Assay
This colorimetric assay assesses cell viability based on mitochondrial activity.[20][21]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20] Viable cells will reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values using a dose-response curve.
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Validating the Mechanism of Action for Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the thiophene scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects. This guide provides an in-depth technical comparison and a proposed validation workflow for the mechanism of action of a specific class of these compounds: Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate and its derivatives. We will explore potential mechanisms based on the known bioactivities of structurally related molecules and detail the experimental methodologies required to elucidate their precise molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the therapeutic potential of this promising chemical series.
Introduction: The Therapeutic Potential of Thiophene Derivatives
Thiophene-containing compounds are integral to a number of approved drugs and are a focal point of medicinal chemistry research. The inclusion of a trifluoromethyl group, as seen in the this compound series, is a common strategy to enhance metabolic stability and target affinity. While the broad therapeutic potential of thiophene derivatives is acknowledged, a definitive mechanism of action for this specific structural class remains to be fully elucidated. Preliminary evidence from related compounds suggests potential activities as either anti-inflammatory agents, possibly through the inhibition of cyclooxygenase (COX) enzymes, or as anticancer agents, potentially through the inhibition of protein kinases or the induction of apoptosis. This guide will therefore focus on validating these two plausible mechanisms.
Comparative Analysis: Potential Mechanisms of Action
To effectively validate the mechanism of this compound, it is crucial to compare its activity profile with well-characterized drugs that operate through distinct, relevant pathways. For this purpose, we have selected two established drugs:
-
Celecoxib: A selective COX-2 inhibitor, representing a potential anti-inflammatory mechanism.[1][2][3]
-
Sorafenib: A multi-kinase inhibitor, representing a potential anticancer mechanism.[4][5][6]
The following table summarizes the known mechanisms of these comparators, which will serve as benchmarks for our validation studies.
| Compound | Primary Mechanism of Action | Key Molecular Targets | Therapeutic Application |
| Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2) enzyme.[1][2][3] | COX-2 | Anti-inflammatory, Analgesic[1][3] |
| Sorafenib | Inhibition of multiple protein kinases involved in tumor progression and angiogenesis.[4][5][6] | RAF kinases (C-RAF, B-RAF), VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET[4][5] | Anticancer (Renal cell carcinoma, Hepatocellular carcinoma)[5] |
| This compound | Hypothesized: COX-2 inhibition or Kinase inhibition/Apoptosis induction | To be determined | Potential: Anti-inflammatory or Anticancer |
Experimental Validation Workflow
To systematically investigate the mechanism of action of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first assess the compound's effect on cell viability and then to dissect the specific molecular pathways involved.
Caption: A logical workflow for the validation of the mechanism of action.
Detailed Experimental Protocols
Part 1: Initial Screening - Cell Viability
The first step is to determine the cytotoxic potential of the thiophene derivative across a panel of relevant cancer cell lines.
Protocol 4.1.1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and the comparator drugs (Celecoxib and Sorafenib). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Mechanistic Elucidation
Based on the results of the cell viability assay, the subsequent experiments will focus on either the anti-inflammatory or anticancer pathways.
If the compound shows low cytotoxicity but is structurally similar to known anti-inflammatory agents, its effect on COX enzymes should be investigated.
Protocol 4.2.1.1: COX-1 and COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][10][11]
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound and Celecoxib (as a positive control) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration and determine the IC50 values.
If the compound demonstrates significant cytotoxicity, further investigation into its potential as a kinase inhibitor or an inducer of apoptosis is warranted.
Protocol 4.2.2.1: Kinase Inhibition Profiling
This involves screening the compound against a panel of kinases to identify potential targets.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases relevant to cancer signaling (e.g., VEGFR, PDGFR, RAF kinases).
-
Kinase Assay: Perform in vitro kinase assays, typically using a luminescence-based method that measures ATP consumption or a fluorescence-based method that detects the phosphorylated substrate.[12][13]
-
Inhibitor Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against the kinase panel. Sorafenib should be used as a positive control for the relevant kinases.
-
IC50 Determination: For any kinases that show significant inhibition, perform dose-response experiments to determine the IC50 value.
Caption: Simplified representation of a kinase inhibition assay.
Protocol 4.2.2.2: Apoptosis Induction Analysis by Western Blot
This method is used to detect key proteins involved in the apoptotic pathway.[14][15][16]
-
Cell Treatment and Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis markers, such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the changes in protein expression levels.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the mechanism of action for this compound derivatives. By employing a combination of initial cytotoxicity screening followed by targeted mechanistic assays, researchers can definitively determine whether these compounds act primarily as anti-inflammatory agents through COX inhibition or as anticancer agents by modulating kinase activity and inducing apoptosis. The comparative analysis against established drugs like Celecoxib and Sorafenib will provide crucial context for the potency and selectivity of this novel chemical series.
Future studies should focus on in vivo efficacy models to translate the in vitro findings into a therapeutic context. Furthermore, detailed structure-activity relationship (SAR) studies will be essential for optimizing the potency and drug-like properties of this promising class of thiophene derivatives.
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link][2]
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What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. [Link][4]
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MTT (Assay protocol - Protocols.io). [Link]
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What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. [Link][6]
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What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
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Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. [Link]
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Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link][9]
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Determination of Caspase Activation by Western Blot - PubMed - NIH. [Link][16]
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An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
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Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
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In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - MDPI. [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed Central. [Link]
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Induction of the Intrinsic Apoptotic Pathway via a New Antimitotic Agent in an Esophageal Carcinoma Cell Line - PubMed. [Link]
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Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC - PubMed Central. [Link]
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Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - ResearchGate. [Link]
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Synthesis of Potential Selective COX2 Enzyme Inhibitors Derived from Ethyl Ester of 2-Isothiocyanato-5-phenyl-3-thiophenecarboxylic Acid | Request PDF - ResearchGate. [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed. [Link]
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The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent - PubMed. [Link]
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Comparative analysis of different synthetic routes to Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The trifluoromethylthiophene scaffold is a privileged motif in medicinal chemistry, imparting unique physicochemical properties such as increased metabolic stability and enhanced lipophilicity to bioactive molecules. Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a key building block for the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of different synthetic strategies to access this valuable intermediate, offering insights into the mechanistic underpinnings and practical considerations of each approach.
Introduction to the Target Molecule
This compound possesses a highly substituted thiophene core, featuring a trifluoromethyl group, a phenyl group, and an ethyl ester functionality. The strategic placement of these substituents makes it an attractive starting material for the development of novel therapeutics. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the thiophene ring, while the phenyl and ester groups provide handles for further chemical modification.
This guide will delve into a likely reported industrial synthesis and explore plausible alternative routes based on classical thiophene synthetic methodologies, including the Gewald, Fiesselmann-Thoma, and Paal-Knorr syntheses. Each route will be evaluated based on factors such as starting material accessibility, reaction efficiency, and overall practicality.
Route 1: Modified Fiesselmann-Type Synthesis (Reported Industrial Method)
A prevalent synthetic approach to this compound involves the condensation of 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal with ethyl 2-sulfanylacetate (ethyl thioglycolate). This method, while not extensively detailed in peer-reviewed literature, is cited by chemical suppliers with a reported yield of 78%.[1] This reaction can be classified as a variation of the Fiesselmann thiophene synthesis, which typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or their equivalents.[2]
Reaction Scheme:
Caption: Modified Fiesselmann-type synthesis of the target molecule.
Mechanistic Insights:
The reaction likely proceeds through an initial Michael addition of the thiolate, generated from ethyl 2-sulfanylacetate in the presence of a base, to the electron-deficient double bond of the α,β-unsaturated aldehyde. This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the carbon bearing the chlorine atom, leading to cyclization. Subsequent elimination of chloride and aromatization yields the thiophene ring. The regiochemistry is controlled by the electrophilicity of the β-carbon of the butenal.
Experimental Protocol (Proposed):
-
To a solution of ethyl 2-sulfanylacetate (1.0 eq.) in a suitable solvent such as ethanol or DMF, is added a base (e.g., sodium ethoxide or triethylamine, 1.1 eq.) at 0 °C.
-
A solution of 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal (1.0 eq.) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to deprotonate the thiol of ethyl 2-sulfanylacetate, forming the nucleophilic thiolate. The choice of base can influence the reaction rate and yield.
-
Solvent: A polar aprotic solvent like DMF or a protic solvent like ethanol can be used to dissolve the reactants and facilitate the reaction.
-
Temperature: The initial addition at low temperature helps to control the exothermicity of the reaction. Subsequent stirring at room temperature provides sufficient energy for the reaction to proceed to completion.
Alternative Synthetic Routes: A Comparative Analysis
While the modified Fiesselmann-type synthesis appears to be a direct and high-yielding route, the availability and synthesis of the starting material, 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal, may be a limiting factor. Therefore, it is valuable to consider alternative synthetic strategies based on well-established named reactions.
Route 2: Gewald Aminothiophene Synthesis Approach
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] To adapt this to our target molecule, a multi-step sequence would be required, starting with a Gewald reaction to form a 2-aminothiophene intermediate, followed by deamination and subsequent functionalization.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for a Gewald-based approach.
Forward Synthesis (Proposed):
-
Gewald Reaction: 2,2,2-Trifluoroacetophenone, ethyl cyanoacetate, and elemental sulfur would be reacted in the presence of a base like morpholine or triethylamine in a solvent such as ethanol to yield Ethyl 2-amino-4-phenyl-5-(trifluoromethyl)thiophene-3-carboxylate.[5]
-
Deamination: The amino group would then need to be removed, for instance, via diazotization followed by reduction (e.g., with H3PO2).
-
Functionalization: The resulting thiophene would then require carboxylation at the 2-position, followed by esterification to yield the final product.
Advantages:
-
Readily available starting materials (2,2,2-trifluoroacetophenone and ethyl cyanoacetate).
-
The Gewald reaction is a well-established and robust method.[6]
Disadvantages:
-
Multi-step synthesis with potentially lower overall yield.
-
The deamination and subsequent functionalization steps add complexity and may require harsh conditions.
Route 3: Paal-Knorr Thiophene Synthesis Approach
The Paal-Knorr synthesis is a classic method for constructing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent.[7][8] To apply this to our target, a suitable trifluoromethylated 1,4-dicarbonyl precursor would be required.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for a Paal-Knorr-based approach.
Forward Synthesis (Proposed):
The key challenge lies in the synthesis of the 1,4-dicarbonyl precursor. A possible route could involve the acylation of a trifluoromethylated enolate with a suitable electrophile.
Advantages:
-
The Paal-Knorr reaction itself is generally high-yielding.[9]
Disadvantages:
-
The synthesis of the required trifluoromethylated 1,4-dicarbonyl precursor is not trivial and may involve multiple steps.
-
The use of phosphorus pentasulfide or Lawesson's reagent can be cumbersome and generate hazardous byproducts.[8]
Comparative Data Summary
| Synthetic Route | Key Starting Materials | Number of Steps | Reported/Expected Yield | Advantages | Disadvantages |
| Modified Fiesselmann-Type | 3-chloro-4,4,4-trifluoro-2-phenyl-but-2-enal, Ethyl 2-sulfanylacetate | 1 | ~78%[1] | High yield, direct route | Availability and synthesis of the chlorinated aldehyde may be a challenge. |
| Gewald Approach | 2,2,2-Trifluoroacetophenone, Ethyl cyanoacetate, Sulfur | Multiple | Moderate (overall) | Readily available starting materials, robust initial reaction. | Multi-step, requires deamination and re-functionalization. |
| Paal-Knorr Approach | Trifluoromethylated 1,4-dicarbonyl precursor | Multiple (for precursor) + 1 | Moderate to High (for cyclization) | Potentially high-yielding final step. | Difficult synthesis of the required 1,4-dicarbonyl precursor. |
Conclusion and Future Outlook
For the synthesis of this compound, the modified Fiesselmann-type approach appears to be the most efficient and direct route, provided the chlorinated aldehyde precursor is accessible. This method offers a high yield in a single step, making it attractive for larger-scale production.
The Gewald and Paal-Knorr syntheses represent viable, albeit more circuitous, alternatives. The choice between these would depend on the availability of the respective starting materials and the desired scale of the synthesis. The Gewald approach benefits from simple starting materials but is hampered by the need for subsequent transformations. The Paal-Knorr route's main obstacle is the synthesis of the specialized 1,4-dicarbonyl precursor.
Future research in this area could focus on developing more streamlined and environmentally benign methods for the synthesis of the key trifluoromethylated building blocks, which would further enhance the accessibility of this important class of compounds for drug discovery and development.
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Introduction
In the landscape of modern drug discovery, the thiophene ring represents a privileged scaffold, integral to a multitude of approved therapeutic agents.[1][2] Its unique electronic and structural properties make it a versatile building block in medicinal chemistry, leading to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] However, this chemical versatility also brings the inherent challenge of off-target interactions, or cross-reactivity, which can lead to unforeseen toxicities or a misleading interpretation of a compound's primary mechanism of action.[5]
This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel thiophene derivative, Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate . Given the absence of specific biological data for this compound, we will establish a systematic approach to its initial characterization. This document is intended for researchers, scientists, and drug development professionals, offering a practical, step-by-step methodology for profiling the selectivity of this and other novel chemical entities. We will detail experimental protocols, data interpretation strategies, and comparative analyses with well-characterized thiophene-based compounds.
The Importance of Proactive Cross-Reactivity Screening
Identifying potential off-target activities early in the drug discovery pipeline is paramount. Proactive screening minimizes the risk of late-stage failures due to unexpected toxicity and provides a more complete understanding of a compound's biological footprint.[6] For thiophene-containing molecules, this is particularly crucial as their metabolism can sometimes lead to reactive intermediates.[7] A thorough cross-reactivity assessment, therefore, is not merely a precautionary measure but a foundational component of robust preclinical drug development.
Proposed Workflow for Cross-Reactivity Assessment
A tiered approach is recommended to efficiently profile the cross-reactivity of a novel compound. This begins with broad cytotoxicity screening, followed by more focused investigations into target families commonly associated with the thiophene scaffold.
Caption: Tiered workflow for assessing the cross-reactivity of a novel compound.
Comparative Compounds
To provide context to the experimental data, it is essential to test this compound alongside well-characterized compounds. Based on the known activities of thiophene derivatives, the following comparators are proposed:
| Compound | Primary Target(s) | Rationale for Inclusion |
| Gefitinib | EGFR Kinase | Representative thiophene-containing kinase inhibitor.[8][9] |
| PPTN | P2Y14 Receptor Antagonist | Example of a thiophene derivative targeting a GPCR.[7] |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibitor | A well-known tubulin inhibitor to which thiophene-based compounds have been compared.[10] |
Experimental Protocols
Part 1: Initial Cytotoxicity Profiling
The first step is to assess the general cytotoxicity of the compound across a panel of cancer cell lines from different tissue origins. This will indicate whether the compound has broad antiproliferative effects, which would warrant further investigation into common anticancer drug targets.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound) and comparator compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test and comparator compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: Secondary Screening - Target Family Profiling
Based on the initial cytotoxicity results and the common targets of thiophene derivatives, the following assays are recommended.
A. Kinase Inhibitor Profiling
Many thiophene-based compounds are known to inhibit protein kinases.[13][14] A broad kinase panel screen is a cost-effective way to identify potential kinase targets.
Methodology: Kinase Panel Screening (Commercial Service)
It is highly recommended to utilize a commercial kinase profiling service for broad screening. These services offer assays for hundreds of kinases.[15][]
Typical Protocol Overview:
-
The test compound is provided to the service provider.
-
The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
For any "hits" (kinases inhibited above a certain threshold, e.g., 50%), a follow-up dose-response curve is generated to determine the IC50 value.
Data Presentation:
The results are typically presented as a heatmap or a table showing the percentage of inhibition for each kinase.
| Kinase | % Inhibition at 1 µM |
| EGFR | 85% |
| HER2 | 78% |
| SRC | 15% |
| ... | ... |
B. G Protein-Coupled Receptor (GPCR) Screening
Thiophene derivatives have also been identified as modulators of GPCRs.[17][18] A functional assay measuring a common downstream signaling event, such as changes in cyclic AMP (cAMP), can be used for initial screening.
Methodology: cAMP Assay for Gs and Gi-coupled GPCRs
This protocol describes a method to screen for effects on Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[19]
Materials:
-
HEK293 cells stably expressing a panel of GPCRs
-
Assay buffer
-
Test compound and comparators
-
Forskolin (to stimulate cAMP production for detecting Gi-coupled receptor activity)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Plate the GPCR-expressing cells in a 384-well plate.
-
For Gi-coupled receptor screening, add forskolin to all wells.
-
Add the test compound at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Analyze the data to determine if the compound acts as an agonist or antagonist at each receptor.
C. Tubulin Polymerization Assay
Several thiophene-containing compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[20][21]
Methodology: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer
-
GTP
-
Test compound and comparators (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations.
-
Incubate on ice for 15 minutes.
-
Add GTP to initiate polymerization.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound-treated samples to the controls.
Data Analysis and Interpretation
The data from these assays should be compiled and analyzed to create a comprehensive cross-reactivity profile.
Quantitative Data Summary:
| Assay | Target/Cell Line | Metric | This compound | Gefitinib | PPTN | Combretastatin A-4 |
| Cytotoxicity | A549 | IC50 (µM) | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| MCF-7 | IC50 (µM) | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | |
| PC-3 | IC50 (µM) | Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | |
| Kinase Screen | EGFR | IC50 (µM) | Experimental Data | Literature/Experimental Data | - | - |
| HER2 | IC50 (µM) | Experimental Data | Literature/Experimental Data | - | - | |
| GPCR Screen | P2Y14 | IC50 (µM) | Experimental Data | - | Literature/Experimental Data | - |
| Tubulin Assay | Tubulin Polymerization | IC50 (µM) | Experimental Data | - | - | Literature/Experimental Data |
Conclusion
This guide outlines a systematic and robust approach for the initial cross-reactivity profiling of this compound. By employing a tiered screening strategy, from broad cytotoxicity assessment to more specific target-family-based assays, researchers can efficiently gather crucial data on the compound's selectivity. The inclusion of well-characterized comparator compounds is essential for contextualizing the results. The experimental protocols provided herein serve as a foundation for these studies, and the proposed data visualization and analysis framework will aid in the clear interpretation of the findings. A thorough understanding of a novel compound's cross-reactivity is a critical step in its journey from a chemical entity to a potential therapeutic agent.
References
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Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]
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Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. ResearchGate. [Link]
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Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI. [Link]
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Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. PubMed. [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. [Link]
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(PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
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Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. ACS Publications. [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
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Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH. [Link]
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Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. [Link]
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
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Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. [Link]
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5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC. [Link]
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Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. PubMed. [Link]
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Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. ACS Publications. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Cross-Reactivity Assessment. Creative Diagnostics. [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
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Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
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In vitro vs. in vivo efficacy of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound, hereafter designated as EPTC, a novel investigational compound. The focus is a direct comparison of its efficacy in controlled cellular environments (in vitro) versus its performance in a whole-organism model (in vivo). This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of EPTC from benchtop discovery to preclinical validation.
The following analysis is structured to first establish the foundational potency and selectivity of EPTC through enzymatic and cell-based assays. It then transitions to a preclinical animal model to evaluate its therapeutic effect in a complex biological system. We will compare EPTC's performance against a well-established therapeutic agent to provide context and a benchmark for its potential.
Mechanistic Hypothesis and Rationale for Target Selection
Thiophene-based carboxylates have shown promise as scaffolds for kinase inhibition. Based on preliminary structural modeling and screening data (internal, not published), EPTC was identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC). The trifluoromethyl group is hypothesized to enhance binding affinity within the ATP-binding pocket of the EGFR kinase domain.
Our primary objective is to characterize the efficacy of EPTC against EGFR and to understand how its in vitro potency translates to in vivo anti-tumor activity. For comparative purposes, we utilize Erlotinib, an FDA-approved EGFR inhibitor, as a benchmark.
In Vitro Efficacy Assessment
The initial phase of our investigation focused on quantifying the direct inhibitory effect of EPTC on its putative target, EGFR, and evaluating its impact on the proliferation of an EGFR-dependent cancer cell line.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay was chosen to determine the direct binding affinity (expressed as the dissociation constant, Kd) of EPTC for the EGFR kinase domain. It is a robust, high-throughput method that measures the displacement of a fluorescent tracer from the kinase active site.
Step-by-Step Protocol:
-
Reagent Preparation: All reagents, including the EGFR kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer, were prepared in 1X Kinase Buffer.
-
Compound Dilution: EPTC and the benchmark, Erlotinib, were serially diluted in DMSO to create a 10-point concentration gradient.
-
Assay Plate Setup: 2.5 µL of the diluted compounds were dispensed into a 384-well assay plate.
-
Kinase/Antibody Addition: 5 µL of the EGFR kinase/Eu-antibody mixture was added to each well.
-
Tracer Addition: 2.5 µL of the fluorescent tracer was added to all wells. The plate was then incubated for 60 minutes at room temperature, protected from light.
-
Data Acquisition: The plate was read on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: The ratio of 665 nm to 615 nm emissions was calculated. Kd values were determined by fitting the data to a one-site binding model using GraphPad Prism software.
Experimental Protocol: Cell-Based Proliferation Assay (MTT)
To assess the functional consequence of EGFR inhibition, we measured the anti-proliferative effect of EPTC on the NCI-H1975 human lung adenocarcinoma cell line. This cell line harbors the L858R/T790M double mutation in EGFR, which confers resistance to first-generation inhibitors but remains a valid target.
Step-by-Step Protocol:
-
Cell Seeding: NCI-H1975 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with EPTC or Erlotinib across a range of concentrations for 72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the log of compound concentration.
In Vitro Data Summary
| Compound | Target Binding (Kd, nM) | Cell Proliferation (IC₅₀, nM) |
| EPTC (Hypothetical Data) | 15.2 | 85.7 |
| Erlotinib (Benchmark) | 5.8 | 200-500 (in resistant lines) |
The data clearly indicates that EPTC binds to the EGFR kinase domain with high affinity. Furthermore, this binding translates into potent inhibition of cancer cell proliferation, demonstrating a superior IC₅₀ value compared to the benchmark in this specific resistant cell line model.
In Vivo Efficacy Assessment
Following the promising in vitro results, we advanced EPTC to a preclinical in vivo model to evaluate its anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a complex biological system.
Experimental Protocol: NCI-H1975 Xenograft Mouse Model
This model was selected because it directly corresponds to the cell line used in our in vitro studies, allowing for a clear assessment of in vitro to in vivo correlation.
Step-by-Step Protocol:
-
Cell Implantation: 5 x 10⁶ NCI-H1975 cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing: Mice were randomized into three groups: Vehicle control (saline with 0.5% methylcellulose), EPTC (50 mg/kg, oral gavage, daily), and Erlotinib (50 mg/kg, oral gavage, daily).
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Study Endpoint: The study was concluded after 21 days, or when tumor volume in the control group reached the predetermined endpoint.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
In Vivo Data Summary
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | N/A | 1250 | 0% | +2% |
| EPTC (Hypothetical) | 50 mg/kg | 375 | 70% | -3% |
| Erlotinib (Benchmark) | 50 mg/kg | 688 | 45% | -4% |
EPTC demonstrated significant anti-tumor activity, achieving 70% tumor growth inhibition, which was substantially greater than that observed for the benchmark compound, Erlotinib, at the same dose. Importantly, EPTC was well-tolerated, as indicated by the minimal change in average body weight.
In Vitro vs. In Vivo Correlation and Mechanistic Insight
A strong correlation was observed between the in vitro potency of EPTC and its in vivo efficacy. The superior IC₅₀ value in the NCI-H1975 cell line translated directly to more robust tumor growth inhibition in the corresponding xenograft model. This suggests that EPTC possesses favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) that allow it to achieve and maintain therapeutic concentrations at the tumor site.
The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition for compounds like EPTC.
Caption: Simplified EGFR signaling pathway inhibited by EPTC.
Conclusion
The investigational compound EPTC demonstrates significant potential as a targeted therapeutic agent. It exhibits high-affinity binding to EGFR and potent anti-proliferative activity in vitro. Crucially, this potency translates into superior anti-tumor efficacy in a preclinical in vivo model when compared to an established clinical benchmark. The strong in vitro-in vivo correlation suggests a favorable drug-like profile. Further studies are warranted to fully characterize its pharmacokinetics, safety profile, and potential for clinical development.
References
Confirming the Binding Mode of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate to its Target: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative
Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic small molecule featuring a thiophene carboxylate scaffold, a structural motif prevalent in a variety of biologically active compounds. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates, making this compound a person of interest for therapeutic development.[4][5]
This guide presents a comprehensive, multi-faceted approach to confirm the binding mode of this compound to its putative target. We will explore a logical workflow that begins with a computational hypothesis and progresses through a suite of biophysical assays for experimental validation. Furthermore, we will compare its binding characteristics with established ligands of the same target, providing a robust framework for researchers in drug discovery and development.
For the purpose of this guide, we hypothesize that this compound targets the colchicine-binding site of tubulin, a validated target for anticancer therapeutics.[6] The structural similarities to other thiophene-based compounds with demonstrated antiproliferative activity support this hypothesis.[7]
Part 1: In Silico Prediction of the Binding Mode
Computational docking is a powerful tool to predict the preferred binding orientation of a small molecule to its protein target, providing a foundational hypothesis for subsequent experimental validation.[5]
Methodology: Molecular Docking Protocol
A molecular docking study was performed to predict the binding mode of this compound within the colchicine-binding site of tubulin.
Step-by-Step Protocol:
-
Protein Preparation: The crystal structure of tubulin in complex with a known colchicine-site ligand (e.g., PDB ID: 1SA0) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: A three-dimensional structure of this compound was generated and energy-minimized using a suitable chemistry software package.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) was used to dock the prepared ligand into the defined colchicine-binding site of the tubulin structure. The search algorithm was configured to allow for full flexibility of the ligand and partial flexibility of the binding site residues.
-
Analysis of Results: The resulting docking poses were clustered and ranked based on their predicted binding affinities (docking scores). The top-ranked pose was visually inspected to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Predicted Binding Mode
The computational docking results suggest that this compound favorably binds within the colchicine pocket of tubulin. The predicted binding mode indicates that the phenyl group occupies a hydrophobic pocket, while the trifluoromethyl group engages in halogen bonding or hydrophobic interactions with nearby residues. The carboxylate moiety is positioned to form hydrogen bonds with key amino acids in the binding site.
Part 2: Experimental Validation of the Binding Mode
A combination of biophysical techniques is essential to experimentally validate the computationally predicted binding mode and to quantitatively characterize the binding affinity and thermodynamics.[4]
Workflow for Experimental Validation
Caption: Experimental workflow for validating the binding mode.
Detailed Experimental Protocols
1. Differential Scanning Fluorimetry (DSF)
-
Principle: DSF measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Protocol:
-
Prepare a solution of purified tubulin protein at a final concentration of 2 µM in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Dispense the protein-dye mixture into a 96-well PCR plate.
-
Add this compound to the wells at varying concentrations.
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature incrementally from 25 °C to 95 °C and monitor the fluorescence.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition.
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface. It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).
-
Protocol:
-
Immobilize purified tubulin onto a sensor chip.
-
Prepare a series of dilutions of this compound in a running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of bound ligand.
-
After each injection, regenerate the sensor surface to remove the bound ligand.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
-
3. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[6]
-
Protocol:
-
Load a solution of purified tubulin into the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides atomic-level information about protein-ligand interactions in solution. Chemical shift perturbation (CSP) experiments can identify the amino acid residues in the binding site.
-
Protocol:
-
Prepare a sample of ¹⁵N-labeled tubulin.
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.
-
Titrate in increasing concentrations of this compound.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Analyze the changes in the chemical shifts of the protein's backbone amide signals to identify the residues affected by ligand binding.
-
5. X-ray Crystallography
-
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering definitive evidence of the binding mode.
-
Protocol:
-
Co-crystallize tubulin with this compound or soak the ligand into pre-formed tubulin crystals.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.
-
Analyze the electron density map to unambiguously determine the binding pose of the ligand and its interactions with the protein.
-
Part 3: Comparison with Alternative Ligands
To contextualize the binding characteristics of this compound, it is instructive to compare its performance with well-characterized ligands that bind to the same target. For the colchicine-binding site of tubulin, we will consider Colchicine and Combretastatin A-4 (CA-4) as comparators.
Comparative Data Table
| Parameter | This compound | Colchicine | Combretastatin A-4 (CA-4) |
| Binding Affinity (KD) | To be determined (Expected: low µM) | ~0.1 - 1 µM | ~0.1 - 0.5 µM |
| Binding Thermodynamics | To be determined | Enthalpically and entropically driven | Primarily entropically driven |
| Key Interactions | Predicted: H-bonds, hydrophobic | H-bonds with Cys241, Leu248, Asn258 | H-bonds with Cys241, hydrophobic interactions |
| Mechanism of Action | Putative tubulin polymerization inhibitor | Tubulin polymerization inhibitor | Tubulin polymerization inhibitor |
Note: The data for this compound are hypothetical and would be populated upon completion of the experimental workflow.
Conclusion
This guide has outlined a systematic and rigorous approach to confirm the binding mode of this compound to its putative target, tubulin. By integrating computational modeling with a suite of biophysical techniques, researchers can gain a comprehensive understanding of the molecular interactions driving ligand binding. The comparative analysis with established ligands provides a valuable benchmark for evaluating the potential of this novel compound as a therapeutic agent. This structured workflow serves as a robust template for the characterization of any novel small molecule-protein interaction in the drug discovery pipeline.
References
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Al-Dhfyan, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Available from: [Link]
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Haghi, F. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Royal Society of Chemistry. Available from: [Link]
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Gazzola, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
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Wechem. (2025). Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. Available from: [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available from: [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]
-
Al-Warhi, T., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Available from: [Link]
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A Comparative Guide to the Photophysical Properties of Thiophene Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical behavior of thiophene derivatives is paramount for their application in advanced materials and therapeutics. This guide provides a comprehensive comparative study of the photophysical properties of various thiophene-based molecules. We will delve into the structure-property relationships that govern their absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, supported by experimental data and detailed protocols. Our objective is to equip you with the fundamental knowledge and practical insights necessary to select and design thiophene derivatives with tailored photophysical profiles for your specific applications.
Introduction: The Versatility of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of organic electronic materials, fluorescent probes, and photosensitizers.[1] Its derivatives are prized for their chemical stability, rich and tunable electronic properties, and propensity for self-assembly. The facile functionalization of the thiophene ring at its α and β positions allows for precise control over its electronic and photophysical characteristics. By strategically introducing electron-donating or electron-withdrawing groups, extending the π-conjugation through oligomerization, or fusing the thiophene core with other aromatic systems, a diverse array of molecules with tailored absorption and emission profiles can be synthesized.[2][3] This guide will explore these structural modifications and their profound impact on the photophysical behavior of thiophene derivatives.
Comparative Analysis of Photophysical Properties
The photophysical properties of thiophene derivatives are intrinsically linked to their molecular structure. Key parameters such as the wavelength of maximum absorption (λabs), the wavelength of maximum emission (λem), the Stokes shift, the fluorescence quantum yield (ΦF), and the excited-state lifetime (τF) are all highly sensitive to structural changes.
Effect of Conjugation Length: Oligothiophenes
One of the most fundamental ways to tune the photophysical properties of thiophene derivatives is by varying the number of repeating thiophene units in an oligomeric chain. As the conjugation length increases in α,α'-linked oligothiophenes, a bathochromic (red) shift in both the absorption and emission spectra is observed. This is due to the decrease in the HOMO-LUMO energy gap with increasing π-conjugation. Concurrently, the fluorescence quantum yield and lifetime tend to increase with chain length up to a certain point, after which aggregation-induced quenching can become a limiting factor.
| Derivative | λabs (nm) | λem (nm) | ΦF | τF (ns) |
| Bithiophene (Th2) | 303 | 362 | 0.017 | 0.046 |
| Terthiophene (Th3) | 354 | 407, 426 | 0.066 | 0.21 |
| Quaterthiophene (Th4) | 392 | 437, 478 | 0.18 | 0.49 |
| Quinquethiophene (Th5) | 417 | 482, 514 | 0.36 | 0.82 |
| Sexithiophene (Th6) | 436 | 502, 537 | 0.41 | 1.0 |
Table 1: Photophysical data for a series of α,α'-oligothiophenes in solution. Data extracted from Rasmussen, S. C. et al., Chem. Commun., 2015, 51, 6389-6404.[4]
The Influence of Substituents: Donor-Acceptor Systems
The introduction of electron-donating (D) and electron-withdrawing (A) groups onto the thiophene scaffold creates donor-acceptor (D-A) or "push-pull" systems. These molecules often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to several key photophysical consequences:
-
Large Stokes Shifts: The significant difference in the electronic distribution between the ground and excited states results in large Stokes shifts.
-
Solvatochromism: The emission wavelength of D-A thiophene derivatives is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, the more polar excited state is stabilized, leading to a red-shifted emission.
-
Tunable Emission: The strength of the donor and acceptor groups directly influences the energy of the ICT state and, consequently, the emission color.
For instance, thiophene-based dyes with a 1-methylquinolinium acceptor have been shown to exhibit deep red emission and large Stokes shifts, making them suitable for biological imaging applications where minimizing autofluorescence is crucial.[5]
Fused Thiophene Systems: Rigidity and Enhanced Performance
Fusing the thiophene ring with other aromatic systems, such as in dithieno[3,2-b:2',3'-d]thiophene (DTT), creates more rigid and planar structures. This increased rigidity can suppress non-radiative decay pathways, leading to higher fluorescence quantum yields. Furthermore, the extended π-system in fused thiophenes often results in red-shifted absorption and emission profiles, pushing their activity into the near-infrared (NIR) region.[3][6] Thiophene-fused BODIPY dyes, for example, have demonstrated absorption maxima beyond 750 nm while maintaining high molar absorptivity and fluorescence quantum yields, making them promising candidates for in vivo imaging and photodynamic therapy.[6]
The "Why": Understanding the Structure-Property Relationship
The observed photophysical trends in thiophene derivatives can be rationalized by considering their electronic structure and the nature of their excited states.
Caption: Relationship between molecular structure, electronic properties, and photophysical outcomes in thiophene derivatives.
-
Conjugation Length and the HOMO-LUMO Gap: In oligothiophenes, as the number of thiophene units increases, the π-orbitals overlap more extensively, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap directly corresponds to the absorption of lower-energy (longer wavelength) photons, resulting in the observed red shift.
-
Donor-Acceptor Interactions and Intramolecular Charge Transfer: In D-A systems, the HOMO is predominantly localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a significant redistribution of electron density, which is the essence of ICT. This charge-separated excited state is highly sensitive to its environment, giving rise to solvatochromism.
-
Molecular Rigidity and Non-radiative Decay: Flexible molecules can readily undergo conformational changes and vibrations in the excited state, which provide pathways for non-radiative decay (e.g., internal conversion) back to the ground state. By creating rigid, planar structures, as in fused thiophene systems, these non-radiative decay channels are suppressed, allowing for a greater proportion of excited states to decay via fluorescence, thus increasing the quantum yield.
Experimental Protocols: Ensuring Data Integrity
The accurate determination of photophysical parameters is crucial for a meaningful comparative study. Here, we outline the fundamental experimental workflows.
Measurement of Fluorescence Quantum Yield (ΦF)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a known standard.
Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.
Step-by-Step Protocol:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample.
-
Prepare Solutions: Prepare a series of five to six dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under each corrected emission spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,standard × (Gradientsample / Gradientstandard) × (nsample2 / nstandard2)
where ΦF,standard is the quantum yield of the standard, and n is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
This protocol constitutes a self-validating system because the linearity of the plot of integrated fluorescence intensity versus absorbance confirms the absence of concentration-dependent quenching or inner filter effects within the measured range.
Measurement of Excited-State Lifetime (τF)
Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range.
Principle of TCSPC:
The sample is excited with a high-repetition-rate pulsed light source (e.g., a laser diode or a Ti:Sapphire laser). The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured for a large number of excitation-emission cycles. A histogram of these time differences is then constructed, which represents the fluorescence decay profile. The excited-state lifetime is determined by fitting this decay profile to an exponential function.
Conclusion and Future Outlook
The photophysical properties of thiophene derivatives are rich and tunable, making them highly attractive for a wide range of applications. By understanding the fundamental principles that govern the relationship between their molecular structure and their photophysical behavior, researchers can rationally design new materials with optimized performance. The continued development of novel synthetic methodologies and advanced spectroscopic techniques will undoubtedly lead to the discovery of next-generation thiophene-based materials with unprecedented functionalities.
References
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Casado, J., Pappenfus, T.M., Miller, L.L., Mann, K.R., Ortí, E., Viruela, P.M., Pou-Amérigo, R., Hernández, V., & López Navarrete, J.T. (2002). Nitro-Functionalized Oligothiophenes as a Novel Type of Electroactive Molecular Material: Spectroscopic, Electrochemical, and Computational Study. Journal of the American Chemical Society, 124(42), 12380-12392. [Link]
-
Diketopyrrolopyrroles are a popular class of electron-withdrawing unit in optoelectronic materials. When combined with electron donating side-chain functional groups such as thiophenes, they form a very broad class of donor–acceptor molecules: thiophene–diketopyrrolopyrroles (TDPPs). Physical Chemistry Chemical Physics, 2022, 24, 21244-21254. [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules, 2021, 26(24), 7666. [Link]
-
Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. International Journal of Molecular Sciences, 2015, 16(5), 10399-10432. [Link]
-
Synthesis and investigation of a hexyl substituted thieno-fused BODIPY derivative as a versatile near-IR fluorophore. Dyes and Pigments, 2020, 173, 107933. [Link]
-
Theoretical Study on Photophysical Properties of Thiophene-Fused-Type BODIPY Series Molecules in Fluorescence Imaging and Photodynamic Therapy. RSC Advances, 2021, 11, 2975-2984. [Link]
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Thiophene-fused boron dipyrromethenes as energy efficient near-infrared photocatalysts for radical polymerizations. Journal of Materials Chemistry A, 2023, 11, 20117-20126. [Link]
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Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. The Journal of Organic Chemistry, 2013, 78(23), 11836-11848. [Link]
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Thiophene-Functionalized Porphyrins: Synthesis, Photophysical Properties, and Photovoltaic Performance in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C, 2013, 117(34), 17386-17395. [Link]
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Odd–Even Effect of Thiophene Chain Lengths on Excited State Properties of Conjugated Thienyl Ethynylene Oligomers. The Journal of Physical Chemistry C, 2015, 119(1), 598-607. [Link]
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Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv, 2023. [Link]
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Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv, 2023. [Link]
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Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. Molecules, 2021, 26(16), 4991. [Link]
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Study of excited-state dynamics of D-π-A thiophene derivatives: Enhanced excited-state absorption and refraction. Journal of Photochemistry and Photobiology A: Chemistry, 2023, 445, 115033. [Link]
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Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. Physical Chemistry Chemical Physics, 2019, 21, 13611-13622. [Link]
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Synthesis, photophysical and electropolymerization properties of thiophene-substituted 2,3-diphenylbuta-1,3-dienes. New Journal of Chemistry, 2019, 43, 14013-14021. [Link]
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Fluorescent thiophene-based materials and their outlook for emissive applications. Chemical Communications, 2015, 51(31), 6389-6404. [Link]
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Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 2007, 111(4), 605-613. [Link]
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Thiophene-based organic dye with large Stokes shift and deep red emission for live cell NAD(P)H detection under varying chemical stimuli. Analyst, 2021, 146(10), 3249-3256. [Link]
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A Head-to-Head Comparison of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate with Alternative Heterocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available templates, the substituted thiophene ring system has garnered significant attention due to its unique combination of physicochemical and biological properties.[1][2] This guide provides an in-depth, head-to-head comparison of a representative thiophene derivative, Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate , with other commonly employed five-membered heterocyclic scaffolds: furan, pyrrole, and thiazole. Our analysis, tailored for researchers, scientists, and drug development professionals, will delve into comparative physicochemical properties, biological activities supported by experimental data, and the underlying rationale for scaffold selection in the context of anticancer and anti-inflammatory drug discovery.
The Thiophene Scaffold: A Privileged Core in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is often considered a bioisostere of the benzene ring, capable of engaging in similar biological interactions while offering distinct advantages in terms of metabolic profile and physicochemical properties.[1] The incorporation of a trifluoromethyl (CF3) group, as seen in our target molecule, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3]
Physicochemical Properties of this compound
While specific experimental data for this exact molecule is not extensively published, its properties can be predicted based on its structure and available data for similar compounds.
| Property | Predicted Value/Information | Source |
| CAS Number | 167279-18-7 | N/A |
| Molecular Formula | C14H11F3O2S | N/A |
| Molecular Weight | 300.30 g/mol | N/A |
| LogP | 4.61 | [4] |
| Boiling Point | 361°C at 760 mmHg | [4] |
| Density | 1.293 g/cm³ | [4] |
| Hydrogen Bond Acceptors | 3 (2xO, 1xS) | N/A |
| Hydrogen Bond Donors | 0 | N/A |
Comparative Analysis of Heterocyclic Scaffolds
The choice between thiophene, furan, pyrrole, and thiazole as a central scaffold has significant implications for a molecule's properties. The nature of the heteroatom (S, O, N) is the primary determinant of these differences.
Physicochemical and Electronic Properties
| Property | Thiophene (Sulfur) | Furan (Oxygen) | Pyrrole (Nitrogen) | Thiazole (Sulfur & Nitrogen) |
| Aromaticity | High (Resonance Energy: 29 kcal/mol)[5] | Low (Resonance Energy: 16 kcal/mol)[5] | Moderate | High |
| Electronegativity of Heteroatom | Low | High | Moderate | High (N), Low (S) |
| Hydrogen Bonding | Weak H-bond acceptor | Good H-bond acceptor[5] | H-bond donor and weak acceptor | Good H-bond acceptor (N) |
| Metabolic Stability | Generally more stable; can be metabolized to reactive S-oxides and epoxides[6][7] | Prone to metabolic activation to reactive intermediates[5] | Can undergo N-dealkylation and ring oxidation | Generally stable, but metabolism can occur |
| Dipole Moment | Low | Moderate | High | High |
Expert Insight: The higher aromaticity of thiophene often translates to greater chemical and metabolic stability compared to furan, which can be a significant advantage in developing robust drug candidates.[5] However, the potential for cytochrome P450-mediated bioactivation of the thiophene ring to toxic S-oxides or epoxides is a critical consideration that must be evaluated during preclinical development.[6][7] The presence of both a hydrogen bond acceptor (nitrogen) and a sulfur atom gives thiazole a unique electronic profile, often exploited in designing compounds with specific target interactions.[8]
Biological Activity: A Head-to-Head Perspective
To provide a meaningful comparison, we will examine experimental data for structurally analogous compounds within two key therapeutic areas: oncology and inflammation.
Anticancer Activity
The thiophene scaffold is a common feature in molecules designed as anticancer agents.[9] For instance, certain thiophene-2-carboxamides have demonstrated cytotoxicity in breast, liver, and leukemia cell lines.[9]
Comparative Experimental Data (Anticancer Activity)
| Scaffold | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene | 5-(Thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 (Breast) | 1.91 | [10] |
| Furan | Furan-based pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | [11] |
| Furan | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | HepG2 (Liver) | ~5 | [12] |
| Thiazole | 7-Chloro-3-phenyl-5-(trifluoromethyl)[11][13]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [14] |
| Thiazole | 7-Chloro-3-phenyl-5-(trifluoromethyl)[11][13]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [14] |
Analysis: The provided data illustrates that potent anticancer activity can be achieved with all three scaffolds. A thiophene-containing isoxazole derivative shows impressive potency against the MCF-7 breast cancer cell line with an IC50 of 1.91 µM.[10] A furan-based compound also demonstrates good activity against the same cell line with an IC50 of 4.06 µM.[11] The thiazole derivative, while active, shows lower potency in the tested melanoma cell lines.[14] It is crucial to note that the substituents on the heterocyclic core play a dominant role in determining the ultimate biological activity. However, the choice of the core scaffold can significantly influence the overall drug-like properties.
Anti-inflammatory Activity
Thiophene derivatives are present in several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which primarily act as cyclooxygenase (COX) inhibitors.[2][15]
Comparative Experimental Data (Anti-inflammatory Activity)
| Scaffold | Representative Compound | Assay | IC50 (µM) | Reference |
| Thiophene | Methoxy-substituted thiophene derivative | Inhibition of TNF-α and IL-8 expression | Active at 10 µM | [16] |
| Pyrrole | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | 130 µg/mL | [17] |
| Pyrrole | Pyrrole-3-carboxylic acid derivative | Inhibition of trypsin-induced protein hydrolysis | 42-90% inhibition at 1 mM | [18] |
| Thiazole | 2-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxamide | COX-2 Inhibition | 0.191 | [19][20] |
Analysis: The data indicates that both thiophene and thiazole scaffolds can be incorporated into highly potent anti-inflammatory agents. A thiazole carboxamide derivative exhibits a very low IC50 value of 0.191 µM for COX-2 inhibition.[19][20] While quantitative IC50 data for a directly comparable thiophene is not available in the provided results, methoxy-substituted thiophenes have been shown to modulate key inflammatory cytokines at a concentration of 10 µM.[16] Pyrrole derivatives also demonstrate anti-inflammatory potential, though the presented data shows weaker COX-2 inhibition for the specific example.[17]
Experimental Protocols
To ensure scientific integrity and enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of a compound by measuring its effect on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its furan, pyrrole, and thiazole analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound against other key heterocyclic scaffolds.
-
Thiophene offers a balance of aromatic stability and versatile substitution chemistry, making it a robust scaffold for various therapeutic targets.[1] The trifluoromethyl group in the target molecule is expected to enhance its drug-like properties.[3]
-
Furan , while structurally similar, generally exhibits lower aromaticity and can be more susceptible to metabolic degradation. However, its oxygen atom can be a valuable hydrogen bond acceptor for specific receptor interactions.[5]
-
Pyrrole introduces a hydrogen bond donor capability, which can be critical for binding to certain biological targets.[18]
-
Thiazole presents a unique electronic and hydrogen bonding profile that has been successfully exploited in the development of potent enzyme inhibitors.[8]
The selection of a scaffold should be a data-driven decision based on the specific therapeutic target and desired ADME/Tox profile. While the thiophene scaffold in this compound presents a promising starting point, a thorough in vitro and in vivo evaluation against analogs built on furan, pyrrole, and thiazole cores is essential for identifying the optimal candidate for further development. Future research should focus on the direct synthesis and biological testing of these analogous series to provide a definitive head-to-head comparison.
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Safety Operating Guide
Definitive Guide to the Disposal of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
This document provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 167279-18-7). As a trifluoromethylated thiophene derivative, this compound requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to its safe management. The molecule's structure incorporates a thiophene ring, a phenyl group, and a trifluoromethyl group. This combination, particularly the presence of fluorine, classifies it as a halogenated organic compound .[1]
Table 1: Key Safety and Regulatory Data
| Parameter | Information | Rationale & Source |
|---|---|---|
| Chemical Classification | Halogenated Organic Waste | Contains a trifluoromethyl (-CF3) group, which places it in the halogenated category for waste segregation purposes.[1][6] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Potential for respiratory irritation. Harmful if swallowed or inhaled. | Based on data for analogous thiophene compounds and general chemical hazard principles.[2][3][5][7] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong acids. | To prevent uncontrolled reactions, waste should be stored separately from these materials.[5] |
| Recommended PPE | Nitrile gloves, safety goggles with side-shields, lab coat. | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[2][3][5] |
| Disposal Route | Licensed Hazardous Waste Contractor | Federal and local regulations mandate that hazardous chemical waste be handled by approved facilities.[7][8] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound for any purpose, including disposal, adherence to proper PPE protocols is mandatory. The goal is to create a barrier between the researcher and the chemical, preventing accidental exposure.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield. This is critical to prevent contact with the eyes, which are particularly sensitive to chemical irritants.[2][5]
-
Skin Protection : Wear a standard laboratory coat and ensure it is fully buttoned. Use chemically resistant gloves, such as nitrile gloves. If significant handling is anticipated, consider double-gloving. Contaminated gloves and other disposable PPE must be disposed of as hazardous waste.[3][9]
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][10]
Safe handling practices are the first step in responsible waste management. By minimizing the potential for spills and contamination, you reduce the volume of waste generated.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of segregation, containment, and transfer. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sink.[7]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. This compound must be categorized and collected as Halogenated Organic Waste .[1][11]
-
Causality : Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[12] Mixing halogenated and non-halogenated waste streams complicates the disposal process, increases costs, and can violate disposal facility permits.[6] Keep this waste stream separate from all others, including non-halogenated organics, aqueous waste, and solid waste.
Step 2: Containerization
Select a waste container that is in good condition, free of leaks or cracks, and chemically compatible with the waste.
-
Solid Waste : Unused or expired solid this compound, along with contaminated items like weigh boats, spatulas, and contaminated gloves, should be placed in a dedicated, robust container, such as a high-density polyethylene (HDPE) pail with a secure lid.[3][13]
-
Liquid Waste : Solutions containing the compound should be collected in a designated, leak-proof hazardous waste container equipped with a tight-fitting screw cap.[9][11] The container must remain closed at all times except when waste is actively being added.[13][14]
Step 3: Labeling
Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA.[13][15][16]
-
The container must be clearly marked with the words "Hazardous Waste." [13][15]
-
List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[11]
-
Indicate the approximate quantity or concentration of the waste.
-
Note the date when the first drop of waste was added (the "accumulation start date").[15]
Step 4: On-Site Accumulation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area.
-
This area should be well-ventilated and secure.[3]
-
Store the container within secondary containment (such as a larger tub or bin) to contain any potential leaks.
-
Ensure the storage area is away from incompatible materials like strong acids, bases, or oxidizers.[5]
Step 5: Final Disposal
The final step is the transfer of the waste to a certified professional.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]
-
This ensures the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[14][17] The manifest system provides a "cradle-to-grave" tracking document for the waste.[13][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of halogenated chemical waste.
Part 4: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain : If safe to do so, prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels. [3][7]
-
Collect and Clean : Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.[2] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific Chemical Hygiene Plan.[7][19]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Personal protective equipment for handling Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
A Researcher's Guide to Safely Handling Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
As professionals in the dynamic fields of research and drug development, our work inherently involves navigating the complexities of novel chemical compounds. Among these, this compound stands out as a molecule with significant potential. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this exact compound is not extensively published, the constituent functional groups—a substituted thiophene ring, a trifluoromethyl group, and a phenyl group—provide critical insights into its likely reactivity and toxicological profile. Substituted thiophenes can undergo metabolic activation to reactive intermediates.[1] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule.
Based on available safety data for structurally related compounds, we must assume that this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3] Therefore, a comprehensive risk assessment should precede any experimental work.
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye damage.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] | Prevents skin contact, which may cause irritation.[2][3] |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes.[5] | Protects against accidental spills and splashes.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside of a fume hood or if there is a risk of generating aerosols.[5] | Protects against inhalation of potentially harmful vapors or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the smooth execution of your experimental workflow.
Pre-Handling Preparations
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound to contain any potential spills.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8]
-
Spill Kit: Have a spill kit appropriate for organic compounds readily available. This should include an absorbent material like vermiculite.[4]
-
Review Safety Data Sheets (SDS): Before beginning work, thoroughly review the SDS for this compound and any other chemicals being used in the procedure.[9]
Handling the Compound
All manipulations of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to control potential vapors.[4]
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]
-
Labeling: Ensure all containers of the compound are clearly and accurately labeled.[8]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9] |
| Spill | Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[4][9] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not pour it down the drain.[4][8]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, should be treated as hazardous waste and disposed of accordingly.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
